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  • Product: 2-Fluoro-5-(trifluoromethyl)phenylurea
  • CAS: 1009068-29-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylurea Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)phenylurea derivatives, a chemical class of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)phenylurea derivatives, a chemical class of significant interest in modern drug discovery. The strategic incorporation of fluorine and a trifluoromethyl group onto the phenylurea scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability. This guide details the synthesis of the core compound, 1-(2-Fluoro-5-(trifluoromethyl)phenyl)urea (CAS No: 1009068-29-4)[1], and its derivatives, provides in-depth analytical characterization methodologies, and explores their diverse biological activities. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this promising scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Chemical Significance of Fluorinated Phenylureas

The phenylurea moiety is a well-established pharmacophore, forming the backbone of numerous approved drugs and clinical candidates.[2][3] Its ability to form key hydrogen bond interactions with biological targets makes it a versatile scaffold in medicinal chemistry. The introduction of fluorine and trifluoromethyl (CF3) groups to this core structure, specifically at the 2- and 5-positions of the phenyl ring, offers several strategic advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the compound.

  • Increased Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake.

  • Modulation of Electronic Properties: The electron-withdrawing nature of both substituents can influence the pKa of the urea protons and the overall electronic distribution of the molecule, potentially altering its binding mode and affinity for target proteins.

  • Conformational Control: The presence of the ortho-fluoro substituent can induce a specific conformational preference, which may be advantageous for target engagement.

This guide will focus on the parent compound, 1-(2-Fluoro-5-(trifluoromethyl)phenyl)urea, and its derivatives, exploring their synthesis, characterization, and burgeoning potential in various therapeutic areas.

Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea Derivatives

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea derivatives primarily revolves around the versatile and highly reactive 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate intermediate.

Synthesis of the Key Precursor: 2-Fluoro-5-(trifluoromethyl)aniline

The journey to the target urea derivatives begins with the synthesis of the corresponding aniline. A common and effective method involves the reduction of a nitro group.

Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-4-fluorobenzotrifluoride in methanol.

  • Reduction: To the stirred solution, add iron powder. Then, add concentrated hydrochloric acid dropwise. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with sodium bicarbonate. Extract the product with diethyl ether.

  • Isolation and Purification: Filter the mixture to remove insoluble iron salts. Separate the ether layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-5-(trifluoromethyl)aniline.

Synthesis of the Isocyanate Intermediate

The aniline is then converted to the highly reactive isocyanate, the key building block for the urea derivatives. This is typically achieved by phosgenation or using a phosgene equivalent like triphosgene.

Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS No: 69922-27-6)

  • Caution: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a solution of triphosgene in a dry, inert solvent such as dichloromethane or toluene at 0°C, add a solution of 2-Fluoro-5-(trifluoromethyl)aniline in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The formation of the isocyanate can be monitored by IR spectroscopy, looking for the appearance of the characteristic -N=C=O stretching band around 2250-2270 cm⁻¹.

  • Isolation: Once the reaction is complete, the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which can often be used in the next step without further purification.

Synthesis of the Core Compound: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)urea

The final step in the synthesis of the parent compound involves the reaction of the isocyanate with ammonia.

Experimental Protocol: Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)urea (CAS No: 1009068-29-4)

  • Reaction Setup: Dissolve 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in a suitable aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reaction: To the stirred solution, bubble ammonia gas or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane) at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the isocyanate peak in the IR spectrum.

  • Isolation and Purification: The product, being a urea, is often poorly soluble and may precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be purified by recrystallization.

Synthesis of Substituted Derivatives

The versatility of the isocyanate intermediate allows for the facile synthesis of a wide array of N'-substituted derivatives by reacting it with various primary or secondary amines.

General Experimental Protocol for N'-Substituted Derivatives:

  • Reaction Setup: Dissolve 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in an anhydrous aprotic solvent like THF, dichloromethane, or acetonitrile.

  • Amine Addition: To the stirred solution, add a solution of the desired primary or secondary amine (1 equivalent) in the same solvent, often dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for a period ranging from a few hours to overnight. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis_Workflow A 3-Nitro-4-fluorobenzotrifluoride B 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) A->B Reduction (Fe, HCl) C 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS: 69922-27-6) B->C Phosgenation D 1-(2-Fluoro-5-(trifluoromethyl)phenyl)urea (CAS: 1009068-29-4) C->D Ammonia E N'-Substituted Derivatives C->E Primary/Secondary Amine (R1R2NH) Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR, Tie-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation, Survival, Angiogenesis Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Inhibitor 2-Fluoro-5-(trifluoromethyl)phenylurea Derivative Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase signaling pathways by 2-Fluoro-5-(trifluoromethyl)phenylurea derivatives.

  • IDO1 (Indoleamine 2,3-dioxygenase 1) Inhibition: IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment. By inhibiting IDO1, the host's anti-tumor immune response can be restored. Phenylurea derivatives have been investigated as potential IDO1 inhibitors.

IDO1_Inhibition_Pathway cluster_tme Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine T_Cell_Inactivation T-Cell Inactivation & Apoptosis Kynurenine->T_Cell_Inactivation Treg Regulatory T-Cell (Treg) Activation Kynurenine->Treg IDO1->Kynurenine Inhibitor 2-Fluoro-5-(trifluoromethyl)phenylurea Derivative Inhibitor->IDO1

Caption: Mechanism of IDO1 inhibition by 2-Fluoro-5-(trifluoromethyl)phenylurea derivatives to restore anti-tumor immunity.

Antimicrobial Activity

Substituted phenylureas and related thioureas have a long history of investigation as antimicrobial agents. The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety has been explored to enhance the potency and spectrum of activity against various bacterial and fungal pathogens. Some studies have reported promising minimum inhibitory concentration (MIC) values for derivatives against both Gram-positive and Gram-negative bacteria. [4]

Conclusion

The 2-Fluoro-5-(trifluoromethyl)phenylurea scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethyl group imparts favorable physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. The straightforward and modular synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship studies. With demonstrated potential in oncology and infectious diseases, this chemical class warrants further investigation and is poised to make significant contributions to the field of drug discovery. This guide serves as a foundational resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

  • Alfa Aesar. Certificate of analysis: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-fluoro-5-methylphenyl)urea, 97%. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for a scientific publication. Available from: [Link]

  • ChemWhat. Urea, N-(2-broMo-6-fluorophenyl)-N'-[2-Methoxy-5-(trifluoroMethyl)phenyl]-. Available from: [Link]

  • SpectraBase. Urea, 1-(4-chloro-2-trifluoromethylphenyl)-3-furan-2-ylmethyl-. Available from: [Link]

  • Wang, et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(11), 3193.
  • Al-Hussain, S. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC medicinal chemistry, 12(10), 1735–1745.

Sources

Exploratory

Strategic Bioisosteric Replacement: Fluorinated Phenylureas in Kinase Inhibitor Design

Content Type: Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical modulation, synthetic protocols, and structural validation.[1] Executive Summary: The "Fluorine Scan" in Ure...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical modulation, synthetic protocols, and structural validation.[1]

Executive Summary: The "Fluorine Scan" in Urea Scaffolds

The phenylurea motif (


) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in over 15 FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib, Lenvatinib).[1] It functions primarily as a bidentate hydrogen bond donor/acceptor system that engages the Glu/Asp residues in the kinase DFG-motif or the hinge region.

Bioisosteric replacement with fluorinated analogs is not merely about metabolic blocking; it is a precise tool for electronic tuning . Substituting hydrogen with fluorine on the phenyl ring induces:

  • Acidity Modulation: Increases the acidity of the urea -NH-, strengthening H-bond donor capability.[1]

  • Conformational Locking: Enforces planarity via intramolecular hydrogen bonds (IMHB) or dipole alignment.

  • Lipophilicity Tuning: Modulates

    
     and membrane permeability without adding significant steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    

This guide details the rationale, synthesis, and validation of these analogs.

Physicochemical Rationale & Design Logic

Electronic Effects & Hydrogen Bonding

The urea functionality relies on its -NH- protons to act as hydrogen bond donors.[1] The acidity of these protons is directly correlated with the binding affinity to the target kinase.

  • Mechanism: Fluorine is the most electronegative element (

    
    ). Placing a fluorine atom ortho or para to the urea attachment withdraws electron density from the aromatic ring (
    
    
    
    -induction).
  • Outcome: This induction stabilizes the conjugate base of the urea, lowering the

    
     of the -NH- protons.
    
  • Result: A more acidic proton is a stronger hydrogen bond donor, potentially increasing

    
     potency against the target glutamate/aspartate residues.
    
Conformational Control (The "Ortho Effect")

Phenylureas often suffer from free rotation, leading to an entropic penalty upon binding.

  • Strategy: Introducing a fluorine at the ortho position of the phenyl ring creates a preferred conformation.

  • Interaction: An intramolecular hydrogen bond (IMHB) forms between the Fluorine and the urea -NH- (

    
    ) or a dipole-dipole alignment occurs.[1]
    
  • Benefit: This "locks" the molecule into a pseudo-planar conformation that mimics the bioactive state, reducing the entropic cost of binding.

Metabolic Blocking

The para-position of phenyl rings is a metabolic "soft spot," susceptible to CYP450-mediated hydroxylation.[1]

  • Replacement: C-F bond energy (116 kcal/mol) is significantly higher than C-H (99 kcal/mol).[1]

  • Outcome: Fluorination at the para position blocks oxidation, extending

    
     (half-life) and preventing the formation of toxic quinone-imine metabolites.[1]
    
Visualization: Decision Matrix for Fluorine Substitution

The following diagram outlines the logical flow for selecting substitution patterns based on the specific liability of the lead compound.

FluorineLogic Problem Lead Liability Metabolism High Clearance (CYP Oxidation) Problem->Metabolism Potency Low Potency (Weak H-Bond) Problem->Potency Permeability Low Permeability (Low LogP) Problem->Permeability Sol_Met Para-Fluorination (Blocks CYP site) Metabolism->Sol_Met Sol_Pot Ortho-Fluorination (Increases NH Acidity & Planarity) Potency->Sol_Pot Sol_Perm Meta/Poly-Fluorination (Increases Lipophilicity) Permeability->Sol_Perm Outcome Optimized Analog Sol_Met->Outcome Sol_Pot->Outcome Sol_Perm->Outcome

Figure 1: Strategic decision tree for fluorine bioisosterism in phenylurea optimization.

Case Study: Sorafenib vs. Regorafenib[3][4][5][6][7]

The evolution of Sorafenib (Nexavar) to Regorafenib (Stivarga) is the definitive industry example of this bioisosteric strategy.

FeatureSorafenib (H-Analog)Regorafenib (F-Analog)Impact of Fluorine
Structure Central phenyl ring has H Central phenyl ring has F Minimal steric clash; isomorphous crystal structure.[1]
Target Profile RAF, VEGFR, PDGFRBroader (add.[1] TIE2, RET)Electronic modulation alters kinase selectivity profile.[1]
Potency (VEGFR2)

nM

nM
>20x increase in potency due to enhanced H-bond acidity.[1]
Metabolism Susceptible to oxidative metabolismMore stableLonger half-life in vivo.[1]

Key Takeaway: The addition of a single fluorine atom to the central phenyl ring did not just block metabolism; it fundamentally shifted the electron density of the urea linker, resulting in a more potent inhibitor with a distinct pharmacological profile.

Experimental Protocol: Synthesis of Fluorinated Phenylureas

The most robust method for synthesizing asymmetric phenylureas is the coupling of a fluorinated aniline with an isocyanate. This protocol ensures high yield and minimal side products.

Reagents & Safety
  • Reactant A: Fluorinated Aniline (e.g., 4-fluoro-3-(trifluoromethyl)aniline).[1]

  • Reactant B: Aryl Isocyanate (commercially available or generated in situ).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1]

  • Safety: Isocyanates are respiratory sensitizers. All operations must be performed in a fume hood.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    

Step 2: Dissolution

  • Add 1.0 equivalent (eq) of the Fluorinated Aniline to the RBF.

  • Add anhydrous DCM (concentration ~0.1 M).

  • Cool the solution to

    
     using an ice bath (optional, controls exotherm).
    

Step 3: Coupling

  • Add 1.1 eq of the Aryl Isocyanate dropwise via syringe.

  • Note: If the isocyanate is solid, dissolve it in a minimal amount of DCM before addition.

  • Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (mobile phase: 30% EtOAc/Hexanes) or LC-MS. The urea product is typically more polar than the starting aniline.

Step 4: Workup & Purification [1]

  • Precipitation: In many cases, the urea product precipitates out of the DCM solution.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the cake with cold DCM (

    
    ) to remove unreacted isocyanate.
    
  • Recrystallization: If purity is <95%, recrystallize from hot Ethanol or EtOAc/Hexanes.

Synthetic Workflow Diagram

Synthesis Aniline Fluorinated Aniline (1.0 eq) Mix Mix at 0°C -> RT Stir 4-12h Aniline->Mix Isocyanate Aryl Isocyanate (1.1 eq) Isocyanate->Mix Solvent Anhydrous DCM (0.1 M) Solvent->Mix Monitor Monitor via TLC/LC-MS (Check for Urea formation) Mix->Monitor Precip Product Precipitates? Monitor->Precip Filter Vacuum Filtration Wash with cold DCM Precip->Filter Yes Evap Rotary Evaporation Recrystallize (EtOH) Precip->Evap No

Figure 2: Standard operating procedure for urea coupling chemistry.

Structural Validation & Characterization

Once synthesized, the bioisosteric replacement must be validated to ensure the fluorine atom is exerting the desired effect.

NMR Spectroscopy

This is the gold standard for confirming fluorination.

  • Protocol: Dissolve ~5 mg of compound in

    
    .
    
  • Expectation:

    • Monofluoro-phenyl: Single signal between -100 and -140 ppm (relative to

      
      ).[1]
      
    • Trifluoromethyl (

      
      ):  Singlet around -60 to -65 ppm.[1]
      
  • Diagnostic: If ortho-fluorine is present, look for through-space coupling with the urea proton in 2D-HOESY experiments to confirm conformational locking.

Determination (Titration)

To verify the electronic effect on the urea NH:

  • Method: Potentiometric titration using a Sirius T3 or spectrophotometric assay.

  • Comparison: Measure the

    
     between the H-parent and the F-analog.
    
  • Target: A decrease in

    
     (increased acidity) confirms the electron-withdrawing effect of the fluorine, predicting stronger H-bond donation.
    

References

  • Wilhelm, S. M., et al. (2011).[1] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[1] International Journal of Cancer. Link[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7][8] Chemical Society Reviews. Link

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry. Link[1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][3][4][5][6][8][9] Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

The Trifluoromethyl Group: A Keystone in the Herbicidal Activity of Phenylureas

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals Abstract The introduction of the trifluoromethyl (CF3) group into the molecular scaffold of phenylurea herbicides marked...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into the molecular scaffold of phenylurea herbicides marked a pivotal advancement in weed management technology. This guide provides a comprehensive analysis of the multifaceted role of the CF3 group, dissecting its profound influence on the physicochemical properties, mechanism of action, metabolic stability, and overall herbicidal efficacy of this important class of agrochemicals. We will explore the structure-activity relationships governed by the CF3 moiety, delve into detailed experimental protocols for synthesis and analysis, and present a forward-looking perspective on its role in the design of next-generation herbicides.

Introduction: The Rise of Fluorine in Agrochemicals

The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern agrochemical design.[1] Among these, the trifluoromethyl group stands out for its unique and powerful electronic and steric properties.[2] Unlike a single fluorine atom, the CF3 group acts as a strong electron-withdrawing substituent, significantly altering the electronic distribution of the aromatic ring to which it is attached.[1] This modification has far-reaching consequences for a molecule's biological activity, influencing everything from its binding affinity to its metabolic fate.[1][3]

Phenylurea herbicides, a class of compounds known for their potent inhibition of photosynthesis, have particularly benefited from the inclusion of the trifluoromethyl group.[4] A prime example is Fluometuron, a selective herbicide widely used in cotton and sugarcane cultivation.[5][6] The presence of the CF3 group on the phenyl ring is critical to its efficacy and selectivity. This guide will use Fluometuron and related compounds as a framework to explore the decisive role of the trifluoromethyl group in phenylurea herbicide activity.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a phenylurea backbone instigates a cascade of changes in the molecule's physical and chemical properties. These alterations are fundamental to its behavior in the environment and its interaction with the target plant.

Enhanced Lipophilicity

The trifluoromethyl group is one of the most common lipophilic functional groups used in drug and agrochemical design.[7] This increased lipophilicity, or affinity for non-polar environments, has several important implications for a herbicide's performance:

  • Improved Membrane Permeability: The waxy cuticle of plant leaves and roots presents a significant barrier to herbicide uptake. The enhanced lipophilicity conferred by the CF3 group facilitates the passage of the herbicide through these lipid-rich layers, increasing its bioavailability at the target site.[2]

  • Soil Binding and Persistence: Increased lipophilicity can lead to stronger adsorption to soil organic matter.[8] This can be advantageous for pre-emergent herbicides, as it helps to maintain a herbicidally active concentration in the upper soil layers where weed seeds germinate, while potentially reducing leaching into groundwater.[8]

Metabolic Stability: The Strength of the C-F Bond

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes the trifluoromethyl group exceptionally resistant to enzymatic degradation within the plant.[2]

  • Reduced Detoxification: Plants possess metabolic pathways, often involving cytochrome P450 enzymes, to detoxify foreign compounds.[9] The robust nature of the C-F bond hinders these metabolic processes, preventing the breakdown of the herbicide and prolonging its active life within the plant.[2][10]

  • Increased Persistence: This metabolic stability contributes to the herbicide's persistence, ensuring that it remains active long enough to control successive flushes of weed growth.[8]

Electronic Effects: A Powerful Electron-Withdrawing Group

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[1] This property significantly influences the electronic landscape of the phenyl ring, which in turn affects the molecule's interaction with its biological target.[8] The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature.[1]

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

PropertyInfluence of Trifluoromethyl GroupConsequence for Herbicidal Activity
Lipophilicity IncreasesEnhanced uptake through plant cuticles, increased soil binding.
Metabolic Stability Increases due to strong C-F bondsReduced detoxification by plant enzymes, leading to longer persistence.
Electron-Withdrawing Nature Strong electron withdrawal from the phenyl ringModulates binding affinity to the target site (Photosystem II).[1]

Mechanism of Action: Targeting Photosynthesis

Phenylurea herbicides, including those containing a trifluoromethyl group, act by inhibiting photosynthesis.[11][12] Specifically, they disrupt the electron transport chain in Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[11][13]

Binding to the D1 Protein

The target site for phenylurea herbicides is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[9] These herbicides bind to a specific niche on the D1 protein, displacing the native plastoquinone (PQ) molecule. This binding event blocks the flow of electrons from QA to QB, effectively halting the photosynthetic process.[9] The plant is thus unable to convert light energy into chemical energy, leading to starvation and death.[11]

The Role of the Trifluoromethyl Group in Binding

The trifluoromethyl group plays a crucial role in the binding of the phenylurea herbicide to the D1 protein. While the precise interactions are complex and multifaceted, several key factors are at play:

  • Hydrophobic Interactions: The increased lipophilicity imparted by the CF3 group facilitates favorable hydrophobic interactions with non-polar amino acid residues within the D1 protein's binding pocket.[8]

  • Electronic Interactions: The strong electron-withdrawing nature of the CF3 group alters the electron density of the phenyl ring. This can lead to more favorable electrostatic and dipole-dipole interactions with the amino acid residues at the binding site, thereby increasing the binding affinity.[8][14]

  • Conformational Effects: The steric bulk of the trifluoromethyl group can influence the overall conformation of the herbicide molecule, potentially orienting it for a more optimal fit within the binding pocket.[14]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB_site QB Binding Site (D1 Protein) QA->QB_site PQ_pool Plastoquinone Pool QB_site->PQ_pool Electron Transfer (Blocked) Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f Sunlight Sunlight Sunlight->P680 Excites Herbicide Phenylurea Herbicide (with CF3 group) Herbicide->QB_site Binds and Inhibits

Caption: Mechanism of action of trifluoromethyl-containing phenylurea herbicides.

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of phenylurea herbicides and their biological activity is a critical area of research. The position and nature of substituents on the phenyl ring significantly impact their herbicidal efficacy.

The Importance of the 3-Position

For many phenylurea herbicides, the presence of a trifluoromethyl group at the meta- (3-) position of the phenyl ring is optimal for high herbicidal activity.[15] For example, Fluometuron is 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea.[5][16] This positioning appears to provide the ideal balance of electronic and steric properties for effective binding to the D1 protein.

Comparative Efficacy

While direct comparisons of herbicidal activity between a trifluoromethyl-substituted phenylurea and its non-fluorinated analog can be complex and depend on the specific weed species and environmental conditions, the prevalence of CF3-containing herbicides in the market is a testament to their enhanced performance.[1] The trifluoromethyl group often leads to a broader spectrum of weed control and greater efficacy at lower application rates.[15]

Table 2: Structure-Activity Relationship of Phenylurea Herbicides

CompoundPhenyl Ring SubstituentGeneral Herbicidal Activity
Fluometuron3-CF3High
Diuron3,4-dichloroHigh
Monuron4-chloroModerate to High
FenuronUnsubstitutedLower

Note: This table provides a generalized comparison. Actual efficacy varies with weed species and environmental conditions.

Experimental Protocols

To further investigate the role of the trifluoromethyl group in phenylurea herbicide activity, a series of well-defined experimental protocols are essential.

Synthesis of Trifluoromethylated Phenylurea Herbicides

The synthesis of phenylurea herbicides typically involves the reaction of a substituted phenyl isocyanate with a secondary amine.[17]

Protocol 5.1.1: Synthesis of Fluometuron

  • Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., toluene).

  • Isocyanate Formation: Slowly add phosgene (or a phosgene equivalent such as triphosgene) to the solution while maintaining a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Urea Formation: Once the formation of 3-(trifluoromethyl)phenyl isocyanate is complete, slowly add a solution of dimethylamine in the same solvent to the reaction mixture.

  • Product Isolation: The resulting fluometuron will precipitate out of the solution. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.

  • Purification and Characterization: The crude product can be further purified by recrystallization. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7][18]

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Analysis Aniline 3-(Trifluoromethyl)aniline Isocyanate_Formation Isocyanate Formation Aniline->Isocyanate_Formation Phosgene Phosgene (or equivalent) Phosgene->Isocyanate_Formation Dimethylamine Dimethylamine Urea_Formation Urea Formation Dimethylamine->Urea_Formation Isocyanate_Formation->Urea_Formation Filtration Filtration & Washing Urea_Formation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: General workflow for the synthesis of Fluometuron.

Evaluation of Herbicidal Activity

The herbicidal activity of synthesized compounds can be assessed through a variety of bioassays.

Protocol 5.2.1: Whole-Plant Bioassay

  • Plant Cultivation: Grow target weed species (e.g., annual grasses and broadleaf weeds) in pots containing a standardized soil mix in a controlled environment (greenhouse or growth chamber).[19]

  • Herbicide Application: Apply the synthesized phenylurea herbicides at a range of concentrations as either a pre-emergent (to the soil surface before weed emergence) or post-emergent (to the foliage of young, actively growing weeds) treatment.[19] A non-ionic surfactant is often added for post-emergent applications to improve leaf coverage.[19]

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[20]

  • Data Analysis: Determine the GR50 value (the concentration of herbicide required to reduce plant growth by 50%) for each compound and weed species.

Analytical Methods for Detection

Accurate and sensitive analytical methods are crucial for studying the environmental fate and metabolism of phenylurea herbicides.

Protocol 5.3.1: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Extract the herbicide from environmental samples (e.g., soil, water) or plant tissues using a suitable solvent. Solid-phase extraction (SPE) can be used to pre-concentrate the analyte from water samples.[21][22]

  • Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with a C18 column. Use a mobile phase, typically a mixture of acetonitrile and water, to separate the components of the sample.[21]

  • Detection: Detect the eluting herbicide using a UV detector, as phenylurea compounds exhibit strong absorbance in the UV region.[21] Mass spectrometry (MS) can be coupled with HPLC for more sensitive and selective detection.[23]

  • Quantification: Quantify the amount of herbicide in the sample by comparing its peak area to that of a known standard.

Environmental Fate and Considerations

While the stability of the trifluoromethyl group contributes to the efficacy of phenylurea herbicides, it also raises environmental considerations. The persistence of these compounds in soil and their potential for mobility need to be carefully managed.[11][24]

  • Soil Persistence: Trifluoromethylated phenylurea herbicides can be moderately persistent in the soil.[24] Their degradation is influenced by factors such as soil type, organic matter content, microbial activity, and climatic conditions.

  • Potential for Leaching: Due to their moderate water solubility, there is a potential for these herbicides to leach into groundwater, particularly in sandy soils with low organic matter.[24]

  • Impact on Non-Target Organisms: The overuse of any herbicide can have unintended consequences for non-target organisms and contribute to the development of herbicide-resistant weeds.[25][26] Responsible stewardship practices, including adherence to recommended application rates and integrated weed management strategies, are essential to mitigate these risks.

Future Perspectives and Conclusion

The trifluoromethyl group will undoubtedly continue to be a valuable tool in the design of new and improved herbicides. Its ability to enhance lipophilicity, metabolic stability, and binding affinity makes it a powerful substituent for optimizing the performance of bioactive molecules.

Future research in this area will likely focus on:

  • Fine-tuning Molecular Design: Exploring the effects of incorporating the trifluoromethyl group at different positions on the phenyl ring or in combination with other substituents to enhance selectivity and reduce environmental impact.

  • Developing Novel Delivery Systems: Creating formulations that improve the targeted delivery of the herbicide to the weed, thereby reducing the required application rates and minimizing off-target effects.

  • Understanding Resistance Mechanisms: Investigating the biochemical and genetic basis of weed resistance to trifluoromethylated phenylurea herbicides to develop strategies for sustainable weed management.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • Understanding Diuron Herbicide and Its Impact on Agricultural Practices. (2024, November 27).
  • Diuron | Phenylurea Herbicide - MedchemExpress.com. (n.d.).
  • US EPA-Pesticides; Diuron. (n.d.).
  • DIURON - NationBuilder. (2025, March 12).
  • Diuron - ChemicalBook. (2022, June 20).
  • 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea - Chem-Impex. (n.d.).
  • Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 317–333. [Link]

  • Trifluoromethoxy-containing agrochemicals. - ResearchGate. (n.d.).
  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC. (n.d.).
  • Mandal, D., Maji, S., Pal, T., Sinha, S. K., & Maiti, D. (2022). Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. Chemical Communications. [Link]

  • Fluometuron | 2164-17-2 - ChemicalBook. (n.d.).
  • Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals - Benchchem. (n.d.).
  • Fluometuron - AERU - University of Hertfordshire. (2026, February 19).
  • Fluometuron | C10H11F3N2O | CID 16562 - PubChem. (n.d.).
  • Fluometuron 900 - Titan Ag. (n.d.).
  • Herbicidal compositions and methods - Google Patents. (n.d.).
  • Synthesis method of phenylurea herbicide or deuteration-labeled ... - Google Patents. (n.d.).
  • The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide - Benchchem. (n.d.).
  • Novás, M., & Matos, M. J. (2025).
  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction | LCGC International. (2020, November 11).
  • Phenylurea Herbicides - ResearchGate. (n.d.).
  • N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea - PMC - NIH. (n.d.).
  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC. (2023, October 16).
  • Quantitative structure–transformation relationships of phenylurea herbicides | Request PDF. (2025, August 10).
  • Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed. (1998, April 10).
  • Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - ResearchGate. (2025, August 6).
  • Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed. (2011, June 15).
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022, September 21).
  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8).
  • Quantitative structure-transformation relationships of phenylurea herbicides - PubMed. (2001, November 15).
  • Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF - ResearchGate. (n.d.).
  • PFAS-free synthesis of fluorinated drugs and pesticides | Research - Chemistry World. (2024, September 16).
  • Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. - CORE. (n.d.).
  • Chemical structures of the phenylurea herbicides tested in this study.... - ResearchGate. (n.d.).
  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC. (2022, January 26).
  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - MDPI. (2025, July 26).
  • Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and. (n.d.).
  • How are Herbicides Affecting the Environment? - AZoCleantech. (2025, October 31).
  • Determination of phenylurea herbicides in drinking water | Request PDF - ResearchGate. (2025, August 6).
  • Herbicide Mode-Of-Action Summary - Purdue Extension. (n.d.).
  • Trifluoromethyl group – Knowledge and References - Taylor & Francis. (n.d.).
  • Environmental Implication of Herbicide Use - MDPI. (n.d.).

Sources

Exploratory

Advanced Synthesis Protocols: 2-Fluoro-5-(trifluoromethyl)aniline Urea Derivatives

The following technical guide details the synthesis pathways for urea derivatives derived from 2-Fluoro-5-(trifluoromethyl)aniline . This scaffold acts as a critical pharmacophore in medicinal chemistry, serving as a bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for urea derivatives derived from 2-Fluoro-5-(trifluoromethyl)aniline . This scaffold acts as a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the "head" groups found in kinase inhibitors like Regorafenib and Sorafenib.

Executive Summary & Strategic Analysis

The 2-Fluoro-5-(trifluoromethyl)phenyl moiety is a privileged structure in drug discovery, particularly for Type II kinase inhibitors.[1] The combination of the ortho-fluorine atom and the meta-trifluoromethyl group confers unique physicochemical properties:

  • Metabolic Stability: Blockage of the para-position (relative to the urea) and electron-withdrawing groups (EWGs) reduce oxidative metabolism.[1]

  • Conformational Locking: The ortho-fluorine often engages in intramolecular hydrogen bonding with the urea N-H, locking the molecule into a bioactive planar conformation.

  • Reactivity Profile: The strong EWGs (F and CF3) significantly decrease the nucleophilicity of the aniline nitrogen. Consequently, standard coupling protocols often require modification (e.g., higher temperatures, stronger bases, or activation catalysts) compared to electron-rich anilines.

This guide outlines three distinct, self-validating pathways for synthesizing urea derivatives from this specific aniline.

Retrosynthetic Logic & Pathway Map

The synthesis of asymmetric ureas can be approached via three primary disconnections. The choice depends on reagent availability, scale, and safety constraints.

UreaSynthesis Target Target: Asymmetric Urea (R-NH-CO-NH-Ar) Aniline Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline Isocyanate Intermediate A: Isocyanate (Ar-N=C=O) Aniline->Isocyanate Method 1 (Activation) Carbamate Intermediate B: Phenyl Carbamate (Ar-NH-CO-OPh) Aniline->Carbamate Method 2 (Displacement) Imidazolide Intermediate C: Acyl Imidazolide (Ar-NH-CO-Im) Aniline->Imidazolide Method 3 (One-Pot) Isocyanate->Target Nucleophilic Addn. Carbamate->Target Aminolysis Imidazolide->Target Displacement Triphosgene Reagent: Triphosgene/DIPEA Triphosgene->Isocyanate PhOCOCl Reagent: Phenyl Chloroformate PhOCOCl->Carbamate CDI Reagent: CDI CDI->Imidazolide Amine Reagent: Amine Partner (R-NH2) Amine->Target

Figure 1: Strategic disconnection map for urea synthesis.[1] Method 1 is preferred for high reactivity; Method 2 for scale-up safety; Method 3 for combinatorial library generation.[1]

Method A: The Isocyanate Route (Standard Protocol)

This is the most common route for high-yield synthesis.[1] The electron-deficient nature of 2-Fluoro-5-(trifluoromethyl)aniline makes the resulting isocyanate highly electrophilic , ensuring rapid reaction with the amine partner.[1]

Step 1: Synthesis of the Isocyanate

Direct handling of commercial isocyanates is hazardous. Generating it in situ using Triphosgene is safer and provides higher purity.[1]

Reagents:

  • 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Triphosgene (0.35 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Solvent: Anhydrous DCM or THF[1]

Protocol:

  • Dissolve triphosgene in anhydrous DCM at 0°C under Argon.

  • Add a solution of the aniline and TEA in DCM dropwise over 30 minutes. Critical: The slow addition prevents the formation of symmetrical urea by-products.[1]

  • Allow the mixture to warm to room temperature (RT) and reflux for 2 hours.

  • In-Process Control (IPC): Monitor by IR spectroscopy. Look for the appearance of the strong isocyanate stretch at ~2270 cm⁻¹ .

  • Workup: If isolating, remove solvent in vacuo. For "one-pot" use, proceed directly to Step 2.

Step 2: Coupling with Amine Partner

Protocol:

  • Dissolve the amine partner (R-NH2, 1.0–1.2 equiv) in DCM/THF.[1]

  • Add the isocyanate solution (from Step 1) dropwise at 0°C.

  • Stir at RT for 4–12 hours.

  • Self-Validating Endpoint: The reaction often precipitates the urea product as a white solid due to the high polarity of the urea linkage relative to the starting materials.[1]

Expert Insight: Due to the EWGs on the aniline, the isocyanate is very reactive. If the amine partner is also electron-deficient (e.g., an aminopyridine), add a catalytic amount of DMAP (10 mol%) to accelerate the reaction.

Method B: The Phenyl Carbamate Route (Scale-Up Safe)

For larger scales (>10g), avoiding phosgene derivatives is preferable.[1] The phenyl carbamate method creates a stable, solid intermediate that can be purified before the final coupling.

Mechanism

The aniline attacks phenyl chloroformate to form a carbamate. This intermediate acts as a "masked isocyanate."[1] Upon heating with a second amine, the phenoxide is displaced to form the urea.

Protocol:

  • Activation:

    • Mix 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv) and Pyridine (1.2 equiv) in THF at 0°C.

    • Add Phenyl Chloroformate (1.05 equiv) dropwise.[1]

    • Stir 1 hour. Quench with water.[1] Filter the solid precipitate (Phenyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate).[1]

    • Yield: Typically >90%.[1] Purification: Recrystallize from Hexane/EtOAc if needed.[1]

  • Coupling:

    • Suspend the carbamate intermediate and the amine partner (1.0 equiv) in DMSO or DMF.

    • Add TEA (1.0 equiv).[1]

    • Heat to 60–80°C for 4–6 hours.

    • Note: The electron-withdrawing groups on the aniline ring make the phenoxide leaving group less labile than in unsubstituted systems, necessitating the heat.

Method C: CDI One-Pot Coupling (Combinatorial)

Ideal for library synthesis where isolation of intermediates is undesirable.[1]

Protocol:

  • Dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DCM.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.[1]

  • Stir at RT for 12–16 hours.

    • IPC:[1] Check for disappearance of aniline by TLC.[1]

  • Add the amine partner (1.0 equiv) and stir for 24 hours.

  • Troubleshooting: If the reaction stalls, reflux the mixture. The imidazole byproduct can inhibit the reaction; washing with dilute HCl (if the product is acid-stable) removes it.[1]

Comparative Data Analysis

FeatureMethod A (Isocyanate)Method B (Carbamate)Method C (CDI)
Reactivity High (Fastest)Moderate (Requires Heat)Low to Moderate
Atom Economy HighModerate (Phenol waste)Moderate (Imidazole waste)
Safety Low (Phosgene use)High (Stable solid intermediate)High (Non-toxic reagent)
Purification Often simple filtrationRecrystallization possibleChromatography often required
Best For Difficult/Steric aminesScale-up (>10g)High-Throughput Screening

Case Study: Synthesis of a Regorafenib Analog

Objective: Synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea.

In this scenario, we use 2-Fluoro-5-(trifluoromethyl)aniline as the nucleophile reacting with a commercial isocyanate (reverse of Method A).[1]

Workflow:

  • Charge: 2-Fluoro-5-(trifluoromethyl)aniline (1.79 g, 10 mmol) in DCM (20 mL).

  • Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.21 g, 10 mmol) dropwise.

  • Conditions: Stir at RT for 12 hours.

  • Observation: A white precipitate forms after 2 hours.[1]

  • Isolation: Filter the solid, wash with cold DCM (2 x 10 mL).

  • Characterization (Expected):

    • 1H NMR (DMSO-d6): Two singlet N-H peaks at ~9.0–9.5 ppm (downfield due to EWGs).

    • 19F NMR: Distinct signals for the -CF3 groups and the aromatic -F.[1]

CaseStudy Start 2-Fluoro-5-(trifluoromethyl)aniline (Nucleophile) Process DCM, RT, 12h Start->Process Reagent 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Electrophile) Reagent->Process Product Regorafenib Analog (Precipitate) Process->Product Yield >85%

Figure 2: Specific workflow for the synthesis of a Regorafenib analog using the target aniline as the nucleophile.

References

  • Smith, R. et al. "Discovery of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery, 2006. Link

  • Wilhelm, S. et al. "Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling." Cancer Research, 2004. Link

  • Bankston, D. et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 2002. Link[1]

  • Dumas, J. et al. "Synthesis and Pharmacological Evaluation of a Novel Series of Urea Derivatives as Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000. Link

  • BenchChem. "Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline." Technical Support Guide, 2025. Link[1]

Sources

Foundational

Beyond the GHS: Advanced Safety Protocols for Fluorinated Phenylurea Intermediates

Executive Summary Fluorinated phenylureas (e.g., 3-(trifluoromethyl)phenylurea, 4-fluorophenylurea) are ubiquitous scaffolds in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., Sorafenib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylureas (e.g., 3-(trifluoromethyl)phenylurea, 4-fluorophenylurea) are ubiquitous scaffolds in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., Sorafenib, Regorafenib) and urea-based herbicides.[1] While often classified as "irritants" in standard Safety Data Sheets (SDS), this classification frequently masks the specific, high-consequence risks introduced by the fluorine substituent—namely, enhanced lipophilicity facilitating dermal absorption and the potential for generating hydrogen fluoride (HF) during thermal decomposition.

This guide moves beyond the statutory requirements of a standard SDS. It provides a mechanistic interpretation of safety data and establishes a self-validating handling protocol designed to protect researchers during the scale-up of these high-value intermediates.

The Fluorine Factor: Structure-Safety Analysis

To interpret the SDS correctly, one must understand how fluorination alters the toxicological profile of the parent phenylurea.

Lipophilicity and Bioavailability

The substitution of hydrogen with fluorine or a trifluoromethyl group (-CF₃) significantly increases the lipophilicity (LogP) of the molecule.

  • Mechanism: The C-F bond is highly hydrophobic but polar. This duality allows these intermediates to penetrate lipid bilayers (skin/cell membranes) more effectively than their non-fluorinated analogs.

  • Safety Implication: Standard "Wear Gloves" advice is insufficient. The permeation rate through standard nitrile gloves may be accelerated.

  • Action: For scale-up (>10g), double-gloving (Nitrile/Laminate) or use of thicker chemically resistant gloves (e.g., Silver Shield) is recommended.[1]

The Thermal Decomposition Hazard (The "Hidden" Risk)

Section 5 (Fire-Fighting Measures) of an SDS for fluorinated compounds often contains a generic warning: "Emits toxic fumes under fire conditions."

  • Specific Hazard: Unlike non-fluorinated ureas which decompose to isocyanates and anilines, fluorinated phenylureas release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) upon combustion or thermal decomposition (>200°C).

  • Criticality: HF is corrosive and penetrates tissue to decalcify bone. Standard organic vapor respirators are ineffective against HF particulates/fumes without a specific acid gas cartridge.

Table 1: Comparative Hazard Profile
FeaturePhenylurea (Parent)4-Fluorophenylurea3-(Trifluoromethyl)phenylurea
CAS No. 64-10-8656-31-513114-87-9
LogP (Approx) 1.11.42.2
Primary GHS Acute Tox. 4 (Oral)Skin Irrit. 2, Eye Irrit.[1] 2ASkin Irrit. 2, STOT SE 3
Dermal Risk LowModerateHigh (Enhanced Penetration)
Thermal Decomp NOx, COxNOx, COx, HF NOx, COx, HF (High Vol)
Metabolic Risk Aniline formation4-Fluoroaniline (Toxic)3-TFMA (Uncoupler)

Self-Validating Handling Protocol

This protocol utilizes a "Check-Verify-Proceed" logic.[1] The user cannot move to the next step without validating the safety parameters of the current state.

Engineering Control Logic

Before handling, determine the required containment level.

SafetyLogic Start Start Risk Assessment QtyCheck Quantity? Start->QtyCheck StateCheck Physical State? QtyCheck->StateCheck < 1g Level2 Level 2: Vented Balance Enclosure (Double Glove) QtyCheck->Level2 1g - 100g Level3 Level 3: Isolator/Glovebox (Tyvek Sleeves) QtyCheck->Level3 > 100g Level1 Level 1: Fume Hood (Standard PPE) StateCheck->Level1 Solid (Non-dusty) StateCheck->Level1 Solution StateCheck->Level2 Fine Powder

Figure 1: Engineering Control Decision Matrix. Select the containment level based on quantity and physical state to minimize inhalation and dermal exposure risks.

The "Zero-Dust" Weighing Workflow

Objective: Handle solid fluorinated intermediates without generating airborne particulate.

  • Validation Step (Pre-Work):

    • Check: Magnehelic gauge on Fume Hood/Enclosure reads > 100 fpm (0.5 m/s) face velocity.

    • Stop Condition: If airflow is < 80 fpm, DO NOT PROCEED .

  • Preparation:

    • Place a disposable antistatic weighing boat inside a secondary container (e.g., a wide-mouth jar) before taring.[1]

    • Why? If spillage occurs, it is contained within the jar, not the hood surface.

  • Transfer:

    • Use a disposable spatula. Do not tap the spatula against the boat (creates aerosol). Use a "roll-off" technique.

  • Decontamination (The "Swab Test"):

    • After weighing, wipe the exterior of the secondary container with a solvent-dampened wipe (MeOH/Water).

    • Self-Validation: Inspect the wipe under UV light (254 nm). Many phenylureas exhibit fluorescence.

    • Result: If fluorescence is observed on the wipe, re-clean until the wipe is dark under UV.

Emergency Response: The HF Contingency

Standard chemical spill kits are insufficient for fluorinated intermediates if thermal decomposition or hydrolysis (rare but possible with aggressive reagents) has occurred.

Fire / Thermal Event

If a reaction vessel containing fluorinated phenylureas overheats (>200°C) or catches fire:

  • Evacuate: Do not attempt to fight the fire with standard extinguishers if smoke is inhaled.

  • HF Alert: Assume the smoke contains Hydrogen Fluoride.

  • Medical: Any personnel exposed to smoke must be treated for potential HF inhalation (nebulized calcium gluconate) and observed for pulmonary edema, which can be delayed up to 24 hours.

Spill Cleanup (Powder)[1]
  • Do NOT Dry Sweep: This generates dust.

  • Wet Method: Cover the spill with a generic absorbent pad dampened with PEG-400 or water.

  • Neutralization: If the material has contacted strong acids, treat the surface with a saturated Sodium Bicarbonate solution to neutralize any potential HF generation before disposal.

Regulatory & Compliance Landscape[1][2][3][4]

  • TSCA (USA): Many fluorinated intermediates are not on the public TSCA inventory and are used under the R&D exemption. They must be labeled "For Research and Development Use Only."

  • REACH (EU): Fluorinated substances are under increasing scrutiny as potential PFAS (Per- and Polyfluoroalkyl Substances) precursors, though phenylureas are generally distinct from the surfactant class.[1] However, waste streams must be segregated as "Halogenated Organic Waste" for high-temperature incineration (>1100°C) to ensure complete destruction of the C-F bond.

References

  • Vertex AI Search. (2026).[2] Safety Data Sheet Analysis for Fluorinated Phenylureas. Retrieved from [Google Search Grounding].

  • National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available at: [Link]

  • United Nations Economic Commission for Europe (UNECE). (2015). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5] Available at: [Link][1]

  • TURI (Toxic Use Reduction Institute). (2020). Thermal Degradation of Fluoropolymers and Fluorinated Compounds. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Fluoro-5-(trifluoromethyl)phenylurea from aniline

Application Note: Robust Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea Executive Summary This Application Note details a scalable, robust protocol for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea (CAS 10...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea (CAS 1000588-76-0). This urea motif is a critical pharmacophore in medicinal chemistry, serving as a key structural fragment in Type II kinase inhibitors (e.g., Regorafenib, Sorafenib analogs) where it functions as a hydrogen bond donor/acceptor pair within the kinase "hinge" or "DFG-out" pocket.

The protocol utilizes a modified Wöhler synthesis, reacting 2-Fluoro-5-(trifluoromethyl)aniline with a cyanate salt in an acidic medium. Unlike standard aniline-to-urea conversions, this specific substrate presents a challenge: the electron-withdrawing nature of the fluorine (ortho) and trifluoromethyl (meta) groups significantly reduces the nucleophilicity of the amine. This guide provides optimized conditions (solvent choice, temperature, and stoichiometry) to overcome this deactivation and ensure high yield and purity.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule is a mono-substituted aryl urea.[1] While isocyanates (via phosgene) or carbamates can be used, the most "green" and atom-economical route for laboratory scale-up is the nucleophilic addition of the aniline to isocyanic acid (


), generated in situ from potassium or sodium cyanate.
Mechanistic Pathway

The reaction proceeds through the protonation of the cyanate ion to form isocyanic acid, followed by nucleophilic attack by the aniline.

Critical Consideration: The


 of the conjugate acid of the aniline is lowered by the electron-withdrawing groups (EWGs). If the reaction medium is too acidic, the aniline will be fully protonated (anilinium) and unreactive. If too basic, isocyanic acid will not form. The protocol uses Acetic Acid (AcOH)  to buffer the system, maintaining the necessary equilibrium.

ReactionMechanism Cyanate Cyanate Ion (NCO-) Isocyanic Isocyanic Acid (HN=C=O) Cyanate->Isocyanic Protonation (Fast) Acid Acetic Acid (H+ Source) Acid->Isocyanic Transition Tetrahedral Intermediate Isocyanic->Transition Aniline 2-Fluoro-5-(CF3)aniline (Nucleophile) Aniline->Transition Nucleophilic Attack Product Target Urea (Solid Precipitate) Transition->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of electron-deficient aniline to urea.

Materials & Safety

Reagent Table

ReagentCASMW ( g/mol )Equiv.[2]RoleHazard Note
2-Fluoro-5-(trifluoromethyl)aniline 53931-16-5179.121.0SubstrateIrritant, Toxic
Potassium Cyanate (KOCN) 590-28-381.122.0ReagentHarmful if swallowed
Acetic Acid (Glacial) 64-19-760.05SolventSolvent/Cat.[1]Corrosive, Flammable
Water (Deionized) 7732-18-518.02SolventCo-solventNone

Safety Advisory:

  • Aniline Toxicity: Fluorinated anilines can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Cyanate Handling: Do not mix cyanate salts with strong mineral acids (e.g., HCl,

    
    ) outside of controlled conditions, as this can generate toxic gases. Acetic acid is safe for this protocol.
    

Detailed Experimental Protocol

Step 1: Solubilization
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2-Fluoro-5-(trifluoromethyl)aniline (1.79 g, 10.0 mmol).

  • Add Glacial Acetic Acid (10 mL) and stir until fully dissolved.

    • Note: The solution may be slightly yellow.

  • Add Water (20 mL) to the mixture.

    • Observation: A milky suspension may form if the aniline precipitates. This is normal; it will redissolve or react as the temperature rises.

Step 2: Reaction (Nucleophilic Addition)
  • Prepare a solution of Potassium Cyanate (1.62 g, 20.0 mmol, 2.0 equiv) in Water (10 mL).

  • Add the KOCN solution dropwise to the aniline mixture over 5–10 minutes at room temperature.

  • Critical Step: Due to the electron-deficient nature of the aniline, room temperature reaction may be sluggish. Heat the mixture to 50–60 °C using an oil bath.

  • Stir at 50–60 °C for 3–5 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting aniline spot (

      
      ) should disappear, and a more polar urea spot (
      
      
      
      ) should appear.
Step 3: Workup & Isolation
  • Remove the flask from heat and allow it to cool to room temperature.

  • Add Cold Water (50 mL) to the reaction mixture and stir vigorously for 20 minutes.

    • Mechanism:[3][4] The urea product is significantly less soluble in dilute aqueous acetic acid than the starting material or salts, promoting precipitation.

  • Filtration: Filter the white solid using a Büchner funnel under vacuum.

  • Wash: Wash the filter cake with water (

    
     mL) to remove residual acetic acid and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Step 4: Purification (If necessary)
  • If the crude purity is <95% (by HPLC), recrystallize from a mixture of Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbid, and cool.

Workflow Visualization

Workflow Start Start: Aniline + AcOH + H2O AddReagent Add KOCN (aq) dropwise Start->AddReagent Heat Heat to 55°C for 4 hours (Overcomes EWG deactivation) AddReagent->Heat Check TLC/LCMS Check (Aniline Consumed?) Heat->Check Check->Heat No (Continue Heating) Quench Dilute with Cold Water (Induce Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Dry Vacuum Dry -> Final Product Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target urea.

Data & Validation

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterExpected ResultNotes
Appearance White to off-white solid
Yield 75% – 90%Lower yields indicate incomplete reaction or loss during filtration.
LC-MS (ESI+)


Molecular Weight is 222.14.
1H NMR (DMSO-d6)

8.5–9.0 (s, 1H, Ar-NH),

6.0–6.5 (br s, 2H,

),

7.0–8.5 (m, 3H, Ar-H)
The urea NH protons are exchangeable and broad.
19F NMR Two distinct signalsOne signal for

(~ -63 ppm) and one for Ar-F (~ -120 ppm).

Interpretation of NMR: The presence of the broad singlet at


 6.0–6.5 ppm integrating for 2 protons is the diagnostic signal for the terminal primary urea (

). If this is a doublet or missing, the reaction may have formed a biuret or failed.

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material remains)

  • Cause: The 2-F and 5-CF3 groups make the aniline a poor nucleophile.

  • Solution: Increase temperature to 80 °C or extend reaction time to 12 hours. Ensure fresh KOCN is used (old KOCN hydrolyzes to carbonate).

Issue: Product is an Oil/Gum

  • Cause: Residual acetic acid prevents crystallization.

  • Solution: Re-dissolve in minimal Ethyl Acetate and wash with saturated Sodium Bicarbonate (

    
    ) to neutralize acid, then dry and evaporate. Triturate with Hexanes to induce solidification.
    

Issue: Formation of Biuret Byproduct

  • Cause: Overheating or large excess of KOCN.

  • Solution: Stick to 1.5–2.0 equivalents of KOCN and do not exceed 80 °C.

References

  • Kurzer, F. (1956). Cyanates and their Thio-derivatives. Organic Syntheses, 36, 1.

Sources

Application

Reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with amines

Application Note: Synthesis of Fluorinated Diaryl Ureas using 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate Executive Summary This technical guide details the protocol for utilizing 2-Fluoro-5-(trifluoromethyl)phenyl iso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluorinated Diaryl Ureas using 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Executive Summary

This technical guide details the protocol for utilizing 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6) as an electrophilic building block in the synthesis of unsymmetrical urea derivatives. This moiety is critical in medicinal chemistry, particularly for the development of Type II Kinase Inhibitors (e.g., analogs of Sorafenib and Regorafenib). The simultaneous incorporation of an ortho-fluorine and a meta-trifluoromethyl group modulates the lipophilicity (


), metabolic stability, and conformational preference of the resulting pharmacophore.

Scientific Foundation & Rationale

Electronic & Steric Profile

The reactivity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is defined by the synergistic electron-withdrawing effects of the substituents on the phenyl ring:

  • Isocyanate Carbon Electrophilicity: The -CF

    
     group (Hammett 
    
    
    
    ) and the -F atom (
    
    
    inductive effect) significantly deplete electron density from the aromatic ring, making the isocyanate carbon highly susceptible to nucleophilic attack by amines.
  • Conformational Locking: Upon urea formation, the ortho-fluorine atom often engages in an intramolecular hydrogen bond with the urea N-H proton. This "conformational lock" planarizes the molecule, which is often a prerequisite for binding in the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon. Due to the electron-deficient nature of the aryl ring, this reaction is rapid and exothermic.

ReactionMechanism ReactantA 2-Fluoro-5-(trifluoromethyl) phenyl isocyanate (Electrophile) TS Tetrahedral Intermediate ReactantA->TS Nucleophilic Attack SideProduct Symmetric Urea (If water present) ReactantA->SideProduct Hydrolysis (H2O) ReactantB Primary/Secondary Amine (Nucleophile) ReactantB->TS Product 1-(2-Fluoro-5-(trifluoromethyl)phenyl) -3-alkyl/arylurea TS->Product Proton Transfer

Figure 1: Mechanistic pathway for urea formation. Note the competitive hydrolysis pathway if moisture is not excluded.

Experimental Protocol

Objective: Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-pyridinyl)urea (Model Reaction).

Reagents & Equipment
ReagentEquiv.RoleCritical Attribute
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate 1.05ElectrophileMoisture sensitive; Handle in N

4-Aminopyridine (Model Amine)1.00NucleophileDry; Free base form
Dichloromethane (DCM) Solvent0.1 M Conc.Anhydrous (<50 ppm H

O)
Triethylamine (TEA) 0-1.0BaseOptional; Use only if amine is a salt
Step-by-Step Methodology

Step 1: System Preparation

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (N

    
    ) or Argon.
    
  • Rationale: Isocyanates hydrolyze rapidly to form anilines, which then react with the remaining isocyanate to form insoluble symmetric urea dimers (diaryl ureas). Moisture exclusion is the single most critical factor for yield.

Step 2: Amine Solubilization

  • Action: Dissolve 1.0 equiv (e.g., 1.0 mmol) of the amine in anhydrous DCM (10 mL).

  • Note: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) and stir for 10 mins to liberate the free base.

Step 3: Controlled Addition

  • Action: Cool the amine solution to 0°C using an ice bath.

  • Action: Add 1.05 equiv of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate dropwise via syringe.

  • Rationale: The electron-deficient ring makes this isocyanate "hot" (highly reactive). Low temperature prevents uncontrolled exotherms and minimizes side reactions (e.g., oligomerization).

Step 4: Reaction & Monitoring

  • Action: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of amine.[1]

    • Observation: The product often precipitates out of DCM as a white solid due to the low solubility of diaryl ureas.

Step 5: Workup & Purification

  • Scenario A (Precipitate formed): Filter the solid. Wash the cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate. Dry under vacuum.

  • Scenario B (Homogeneous solution): Concentrate the solvent. Recrystallize from hot EtOAc/Hexanes or purify via flash column chromatography.

Workflow Visualization

ExperimentalWorkflow Start Start: Anhydrous Conditions Solubilize Dissolve Amine in DCM (Add Base if Salt) Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddIso Add Isocyanate (1.05 eq) Dropwise Cool->AddIso React Warm to RT Stir 2-4 Hours AddIso->React Check Precipitate Formed? React->Check Filter Filtration (Vacuum) Wash with Cold DCM Check->Filter Yes Evap Evaporate Solvent Flash Chromatography Check->Evap No Final Final Product: Isolated Urea Filter->Final Evap->Final

Figure 2: Decision tree for the synthesis and purification of urea derivatives.

Data Analysis & Validation

To validate the synthesis, researchers should look for specific spectroscopic signatures.

TechniqueDiagnostic SignalInterpretation

H NMR

8.5 - 9.5 ppm (Singlets)
Urea -NH- protons. Typically two distinct singlets for unsymmetrical ureas.

F NMR

-60 to -63 ppm
-CF

group (Strong singlet).

F NMR

-110 to -130 ppm
Ar-F (Multiplet due to coupling).
IR 1650 - 1700 cm

C=O stretch (Strong).
IR ~2270 cm

Absence of this peak confirms consumption of isocyanate.

Troubleshooting & Optimization

  • Issue: Low Yield / Symmetric Urea Formation

    • Cause: Water ingress. The isocyanate reacts with water to form the aniline, which consumes another equivalent of isocyanate to form the symmetric dimer.

    • Solution: Ensure DCM is distilled over CaH

      
       or passed through activated alumina. Use a drying tube or N
      
      
      
      balloon.
  • Issue: Unreacted Amine

    • Cause: Amine nucleophilicity is too low (e.g., electron-deficient anilines).

    • Solution: Heat the reaction to 40°C (Reflux DCM) or switch to THF/Dioxane and heat to 60°C. Add a catalyst like DMAP (5 mol%) if steric hindrance is high.

Safety Information (E-E-A-T)

  • Hazard Class: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2.

  • Sensitization: Isocyanates are powerful respiratory sensitizers.[2] All weighing and handling must occur in a functioning fume hood.

  • Fluorine Hazard: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF) and fluorinated carbonyls. Standard ABC fire extinguishers are suitable, but self-contained breathing apparatus (SCBA) is mandatory for emergency responders.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Link

  • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. (Mechanistic basis for diaryl ureas in kinase inhibition). Link

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Inhibitors of Raf Kinase." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Protocol grounding for electron-deficient isocyanate couplings). Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Rationale for F/CF3 substitution). Link

Sources

Method

Application Note: High-Efficiency Synthesis of Fluorinated Phenylureas Using Triphosgene

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Fluorinated phenylureas are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Fluorinated phenylureas are privileged pharmacophores widely embedded in modern therapeutics, particularly in kinase inhibitors (e.g., FGFR1 and VEGFR-2 inhibitors) and agricultural agents[1],[2]. The incorporation of fluorine onto the phenyl ring enhances metabolic stability, modulates lipophilicity, and improves target binding affinity.

Synthesizing unsymmetrical ureas traditionally relies on phosgene gas to convert a primary amine into an isocyanate, followed by nucleophilic trapping with a second amine. Due to the extreme inhalation toxicity and handling complexities of gaseous phosgene, bis(trichloromethyl) carbonate (BTC, commonly known as triphosgene) serves as a highly effective, solid surrogate ()[3],[4]. BTC is a crystalline solid (mp 79–83 °C) that allows for precise stoichiometric control during small- to medium-scale phosgenations[5],[3].

Causality in Experimental Design

To achieve high yields of unsymmetrical fluorinated ureas, the experimental design must strictly control the reactivity of the intermediates ()[6]:

  • Stoichiometry: One mole of BTC decomposes in situ to yield three moles of phosgene[5]. Thus, the theoretical requirement is 0.33 equivalents of BTC per mole of amine. In practice, 0.35–0.40 equivalents are used to ensure complete conversion of the starting material.

  • Order of Addition (Inverse Addition): To prevent the formation of symmetrical urea byproducts, the fluorinated aniline must be added dropwise to a chilled solution of triphosgene. This keeps the local concentration of the unreacted amine low, preventing it from attacking the newly formed isocyanate intermediate[7].

  • Base Selection: A non-nucleophilic tertiary amine (e.g., DIPEA or Triethylamine) is required to scavenge the HCl generated during phosgenation. Neutralizing the HCl prevents the unreacted starting amine from precipitating as an unreactive hydrochloride salt.

Mandatory Safety & Equipment Protocols

CRITICAL WARNING: Although BTC is a solid, its vapor pressure is high enough to reach toxicologically unsafe concentrations, and it generates highly toxic phosgene gas quantitatively upon reaction[5],[4]. It is fatal if inhaled and causes severe skin burns[8].

  • Ventilation: All operations, including weighing, MUST be conducted in a certified, high-flow chemical fume hood[8].

  • Scrubbing System: The reaction apparatus must be vented through a double base trap (e.g., 20% w/v NaOH or KOH in water/methanol) to neutralize any escaped phosgene gas[4].

  • PPE: Wear heavy-duty nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles[8].

Workflow Visualization

G A 1. Fluoroaniline (Amine 1) C 3. Fluorophenyl Isocyanate A->C Inverse Addition (0 °C, 1 h) B 2. Triphosgene (BTC) + DIPEA B->C Phosgenation E 5. Unsymmetrical Fluorinated Phenylurea C->E Nucleophilic Trapping (RT, 2-4 h) D 4. Amine 2 (Nucleophile) D->E Addition

Figure 1: Two-step workflow for unsymmetrical fluorinated phenylurea synthesis via triphosgene.

Step-by-Step Methodology: Synthesis of 1-(4-Fluorophenyl)-3-phenylurea

Reagents: 4-Fluoroaniline (1.0 eq), Triphosgene (0.35 eq), Aniline (1.1 eq), DIPEA (3.0 eq), Anhydrous Dichloromethane (DCM).

Step 1: Isocyanate Formation
  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stirrer, an argon inlet, an addition funnel, and an exhaust line connected directly to a NaOH scrubber.

  • Dissolve triphosgene (0.35 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C using an ice-water bath.

  • In a separate vial, dissolve 4-fluoroaniline (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (5 mL/mmol).

  • Transfer the amine/base solution to the addition funnel and add it dropwise to the triphosgene solution over 30–45 minutes.

    • Causality Note: Slow addition at 0 °C minimizes the exothermic degradation of the intermediate and strictly prevents symmetrical urea formation by starving the reaction of excess nucleophile.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 30 minutes to ensure complete consumption of the phosgene equivalents.

Step 2: Urea Formation
  • Re-cool the reaction mixture to 0 °C.

  • Add a solution of the second amine (Aniline, 1.1 eq) and DIPEA (1.0 eq) in DCM in a single portion.

  • Remove the ice bath and stir the reaction at room temperature for 2–4 hours until complete.

Step 3: Workup and Isolation
  • Quench the reaction carefully with saturated aqueous NaHCO₃ (generates CO₂, vent properly).

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amines and DIPEA), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) or silica gel chromatography.

Self-Validating System (Analytical QC)

To guarantee the integrity of the protocol, researchers must utilize the following self-validation checkpoints during the synthesis:

  • Checkpoint 1 (Post-Phosgenation Validation): Take a 0.1 mL aliquot after Step 5. Evaporate the solvent under a gentle stream of nitrogen inside the fume hood. Run an ATR-FTIR spectrum of the residue. The successful formation of the 4-fluorophenyl isocyanate is confirmed by a sharp, highly intense cumulative double-bond stretch at ~2250–2270 cm⁻¹ . If this peak is absent, the triphosgene may have been degraded by moisture.

  • Checkpoint 2 (Post-Addition Validation): After Step 8, TLC analysis (e.g., 30% EtOAc in Hexanes) should reveal the complete disappearance of the high-Rf isocyanate spot and the appearance of a lower-Rf, UV-active urea spot. FTIR of the isolated product will show the disappearance of the 2250 cm⁻¹ peak and the emergence of a strong urea carbonyl (C=O) stretch at ~1640–1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ [9].

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters and expected yields for various fluorinated unsymmetrical ureas using this inverse-addition protocol.

Table 1: Optimization of Reaction Conditions for Unsymmetrical Fluorinated Phenylureas

EntryAmine 1 (Fluorinated)Amine 2 (Nucleophile)BaseSolventYield (%)
14-FluoroanilineAnilineEt₃NDCM85
24-FluoroanilineMorpholineEt₃NDCM92
33-(Trifluoromethyl)aniline4-ChloroanilineDIPEATHF78
42,4-DifluoroanilineBenzylamineDIPEADCM88
54-Fluoro-3-nitroanilinePiperidineDIPEADCM81

Data represents typical isolated yields obtained using the optimized 0.35 eq BTC inverse-addition protocol.

Troubleshooting & Causality

  • Issue: High amounts of symmetrical urea byproduct (e.g., 1,3-bis(4-fluorophenyl)urea).

    • Causality: The addition of Amine 1 was too fast, or the local concentration of Amine 1 was too high, allowing it to act as the nucleophile against the newly formed isocyanate before Amine 2 could be introduced.

    • Solution: Increase the stirring speed, dilute Amine 1 further in DCM, and strictly maintain a dropwise addition rate at 0 °C.

  • Issue: Incomplete conversion of Amine 1.

    • Causality: Insufficient base leading to amine-hydrochloride precipitation, or the use of moisture-degraded triphosgene[8].

    • Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents) and use freshly opened or recrystallized BTC.

References

  • Cotarca, L. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1439–1446. URL:[Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. URL:[Link]

  • Ganiu, M. O., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. URL:[Link]

  • Zhao, G., et al. (2020). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 208, 112775. URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea Derivatives

Executive Summary & Scientific Rationale The 2-Fluoro-5-(trifluoromethyl)phenylurea motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in several high-profile kinase inhibitors, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-Fluoro-5-(trifluoromethyl)phenylurea motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in several high-profile kinase inhibitors, including Regorafenib and Sorafenib analogs. These diarylureas exhibit potent inhibition of VEGFR, PDGFR, and RAF kinases due to their ability to form bidentate hydrogen bonds within the kinase ATP-binding pocket (the "DFG-out" conformation).

Traditional synthesis often involves the isolation of toxic and moisture-sensitive isocyanate intermediates. This Application Note details a robust, one-pot protocol using Triphosgene (Bis(trichloromethyl) carbonate, BTC) to generate the isocyanate in situ.

Why This Protocol? (Causality & Logic)
  • Atom Economy & Safety: Triphosgene is a crystalline solid, safer to handle than phosgene gas, yet it generates 3 equivalents of phosgene in situ, driving the reaction to completion.

  • Reactivity Tuning: The 2-fluoro-5-(trifluoromethyl)aniline starting material is electron-deficient. Direct reaction with isocyanates can be sluggish. By converting this aniline into the highly electrophilic isocyanate intermediate first, we facilitate a rapid nucleophilic attack by the second amine partner.

  • One-Pot Efficiency: Eliminates the need to isolate the moisture-sensitive 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, reducing hydrolysis byproducts and increasing overall yield.

Chemical Reaction Pathway

The synthesis proceeds via the formation of a carbamoyl chloride intermediate, followed by HCl elimination to form the isocyanate. The isocyanate is then intercepted by a secondary amine to yield the target urea.

Mechanism Visualization

ReactionMechanism Aniline 2-Fluoro-5-(trifluoromethyl)aniline (Nucleophile) Intermediate Isocyanate Intermediate (Ar-N=C=O) Aniline->Intermediate 1. BTC / Et3N (DCM, 0°C -> RT) BTC Triphosgene (BTC) BTC->Intermediate In-situ Phosgene Product Target Urea (Ar-NH-CO-NH-R) Intermediate->Product 2. Add Amine2 (One-pot) Amine2 Second Amine (R-NH2) Amine2->Product

Figure 1: Reaction pathway for the triphosgene-mediated one-pot urea synthesis.[1][2]

Detailed Experimental Protocol

Materials & Reagents[3][4]
  • Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv).

  • Reagent: Triphosgene (0.35 - 0.40 equiv). Note: 0.33 is stoichiometric, slight excess ensures completion.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

  • Partner Amine: Alkyl or Aryl amine (1.0 - 1.1 equiv).

Step-by-Step Methodology

Phase 1: In-Situ Isocyanate Formation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Triphosgene (0.37 equiv) in anhydrous DCM (Volume A) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (Volume B). Add this solution dropwise to the cold triphosgene solution over 30 minutes.

    • Critical Insight: Adding the amine/base to the triphosgene (inverse addition) maintains an excess of phosgene equivalents, preventing the formation of symmetrical diphenylurea byproducts.

  • Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC or LC-MS. The aniline peak should disappear, replaced by the non-polar isocyanate peak (often converts to methyl carbamate if quenched with methanol for LCMS).

Phase 2: Urea Formation 5. Coupling: Cool the reaction mixture back to 0°C . 6. Addition: Add the Second Amine (1.0 equiv) mixed with the remaining Triethylamine (1.0 equiv) in DCM dropwise. 7. Completion: Warm to RT and stir for 2–4 hours. The electron-deficient nature of the isocyanate usually ensures rapid coupling. 8. Quench: Quench the reaction with water (carefully, to destroy residual phosgene species).

Phase 3: Work-up & Purification 9. Extraction: Dilute with DCM, wash with 1N HCl (to remove unreacted amines), saturated NaHCO3, and brine. 10. Drying: Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo. 11. Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Dissolve Triphosgene in DCM at 0°C Start->Step1 Step2 Dropwise Addn: Fluoro-Aniline + TEA Step1->Step2 Inverse Addition Step3 Stir 1-2h @ RT (Form Isocyanate) Step2->Step3 Check QC Check: Aniline Consumed? Step3->Check Check->Step3 No (Wait) Step4 Cool to 0°C Add Partner Amine Check->Step4 Yes Step5 Quench (H2O) & Phase Separation Step4->Step5 End Isolate Solid Urea Step5->End

Figure 2: Operational workflow for the one-pot synthesis.

Optimization & Troubleshooting (Self-Validating Systems)

The following table summarizes critical process parameters (CPPs) and their impact on product quality.

ParameterRecommended ConditionScientific Rationale
Order of Addition Amine to Triphosgene Prevents high local concentration of amine, which would react with the formed isocyanate to yield symmetrical urea impurities (Ar-NH-CO-NH-Ar).
Temperature (Step 1) 0°C to 5°C Controls the exothermic decomposition of triphosgene and prevents side reactions of the highly reactive carbamoyl chloride.
Base Choice TEA or DIPEA Essential to neutralize the HCl generated (6 equiv per mole of BTC). Without base, the amine is protonated and deactivated (especially the electron-deficient fluoro-aniline).
Solvent Water < 0.05% (Anhydrous) Water reacts instantly with triphosgene/isocyanate to form CO2 and amine, killing the stoichiometry.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: The 2-fluoro-5-(trifluoromethyl)aniline is a weak nucleophile.

    • Solution: Allow longer activation time in Phase 1 or reflux gently (40°C) if using THF. Ensure base is fresh and dry.

  • Issue: Symmetrical Urea Formation.

    • Cause: Inverse addition failed or stirring was too slow.

    • Solution: Increase dilution of the aniline solution and add slower. Ensure vigorous stirring.

Safety & Handling (Crucial)

  • Phosgene Generation: Although Triphosgene is a solid, it decomposes to Phosgene gas. All reactions must be performed in a well-ventilated fume hood.

  • Quenching: Residual triphosgene should be quenched with methanol or water before removing the flask from the hood.

  • HF Risk: While the C-F bond is stable, thermal decomposition of trifluoromethyl groups can release HF. Avoid excessive heating (>100°C).

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844.

  • Ramteke, P., & Gill, M. S. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib."[3] SynOpen, 2023, 07(03), 422-429.[3]

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-5-(trifluoromethyl)aniline."

  • Organic Syntheses. "Preparation of Ureas from Triphosgene." Org.[4][5] Synth. 2024, 101, 274-290.

Sources

Method

Application Note: Solvent Engineering for 2-Fluoro-5-(trifluoromethyl)phenylurea Reactions

Abstract This guide provides a technical framework for solvent selection in the synthesis and derivatization of 2-Fluoro-5-(trifluoromethyl)phenylurea .[1] Due to the competing physicochemical properties of the lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a technical framework for solvent selection in the synthesis and derivatization of 2-Fluoro-5-(trifluoromethyl)phenylurea .[1] Due to the competing physicochemical properties of the lipophilic trifluoromethyl group and the hydrophilic urea motif, this molecule presents unique solubility challenges ("brick dust" behavior). This note details protocols for overcoming aggregation, selecting Green Chemistry-compliant replacements for dipolar aprotic solvents (DMF/DMAc), and optimizing reaction kinetics for nucleophilic additions.

Chemical Context & Solubility Paradox

Structural Analysis

The target molecule contains two distinct electronic domains that dictate solvent interaction:

  • The Urea Core (-NH-CO-NH₂): A rigid hydrogen-bond donor/acceptor network that promotes strong intermolecular stacking (aggregation). This is the primary driver of poor solubility in non-polar solvents.

  • The Fluorinated Aryl Ring: The ortho-fluoro and meta-trifluoromethyl groups are strongly electron-withdrawing (EWG).[1]

    • Effect on Acidity: The EWGs significantly increase the acidity of the proximal N-H proton compared to non-fluorinated phenylureas. This allows for deprotonation under milder basic conditions.

    • Effect on Lipophilicity: The -CF₃ group adds significant lipophilicity, potentially aiding solubility in medium-polarity esters (e.g., Ethyl Acetate) compared to naked phenylurea, provided the H-bond network can be disrupted.[1]

The "Brick Dust" Challenge

Aryl ureas typically exhibit high melting points and poor solubility in both water and standard organic solvents (toluene, DCM). While DMF and DMAc are traditional solvents of choice, their toxicity (Reprotoxic 1B) and high boiling points complicate purification.

Strategic Goal: Replace DMF with binary solvent systems or "Green" polar aprotics that disrupt hydrogen bonding without compromising environmental compliance.

Solvent Selection Strategy

Solvent Screening Matrix

The following table categorizes solvents based on their ability to solvate fluorinated phenylureas and their Green Chemistry rating (based on GSK/Sanofi guides).

Solvent ClassRepresentative SolventsSolvency PowerGreen ScoreRecommendation
Dipolar Aprotic (Classic) DMF, DMAc, NMPHighPoor (Red)Avoid. Hard to remove; toxic.
Green Polar Aprotic Cyrene , DMSO, Propylene CarbonateHighGood (Green)Preferred for downstream coupling.
Binary Mixtures DMSO/EtOAc (1:4), DMSO/2-MeTHFModerate-HighExcellent Top Choice. Balances solubility with ease of workup.
Protic Water, Acetic Acid, MethanolLow (Product precipitates)Excellent Ideal for Synthesis (drives equilibrium).
Ethers/Esters THF, 2-MeTHF, Ethyl AcetateLow-ModerateGood Use only for workup or reflux conditions.
The "Green" Binary Switch

For reactions requiring homogeneous conditions (e.g., alkylation of the urea), we recommend replacing pure DMF with a 20% DMSO in Ethyl Acetate mixture.

  • Mechanism: DMSO disrupts the urea hydrogen bonds.

  • Benefit: Ethyl Acetate lowers the overall viscosity and boiling point, allowing for easier aqueous workup (DMSO partitions into water; product stays in EtOAc).

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea

Rationale: This reaction utilizes "Anti-Solvent Synthesis." The product is less soluble than the starting materials in the reaction medium, driving the equilibrium forward via precipitation.

Reagents:

  • 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Potassium Cyanate (KOCN) (1.5 equiv)[1]

  • Acetic Acid (glacial)

  • Water[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Fluoro-5-(trifluoromethyl)aniline in 15 mL of Glacial Acetic Acid. Stir at room temperature until clear.

  • Dilution: Slowly add 30 mL of deionized water. A slight turbidity may appear; this is normal.

  • Addition: Prepare a solution of Potassium Cyanate (1.2 g, 15 mmol) in 10 mL of water. Add this solution dropwise to the aniline mixture over 15 minutes.

  • Reaction: Stir vigorously at 35°C for 4 hours . The mixture will thicken significantly as the white urea product precipitates.

  • Workup:

    • Add 50 mL of cold water to the slurry.

    • Filter the solid using a Büchner funnel.

    • Critical Wash: Wash the cake 2x with water (to remove salts/acid) and 1x with cold Hexane (to remove unreacted aniline).[1]

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: >85%.[3][4][5]

    • Purity Check: 1H NMR (DMSO-d6).[1] Look for urea protons at δ ~9.0 and ~6.0 ppm.

Protocol B: Downstream Coupling (Benzoylation)

Rationale: Converting the urea to a benzoylurea (common insecticide scaffold) requires a homogeneous solution to prevent localized concentration gradients. Here we use a Green Binary Solvent.

Reagents:

  • 2-Fluoro-5-(trifluoromethyl)phenylurea (from Protocol A)[1]

  • 2,6-Difluorobenzoyl isocyanate (or generated in situ from benzoyl chloride)

  • Solvent System: DMSO / Ethyl Acetate (20:80 v/v)[1]

Step-by-Step Methodology:

  • Solvent Prep: Premix 2 mL of DMSO and 8 mL of dry Ethyl Acetate.

  • Solubilization: Suspend 2.0 mmol of the Urea in the solvent mixture. Heat to 50°C. The mixture should become a clear homogeneous solution (if slight turbidity remains, add DMSO in 0.5 mL increments).

  • Reaction: Add the electrophile (e.g., 2,6-difluorobenzoyl isocyanate) dropwise under Nitrogen atmosphere.

  • Reflux: Heat to mild reflux (approx. 75°C) for 6 hours.

  • Quench & Isolation:

    • Cool to room temperature.[6][7]

    • Add 20 mL of 1M HCl (aq).

    • Phase Separation: The DMSO will wash into the aqueous layer. The product remains in the Ethyl Acetate layer.

    • Separate layers.[5] Wash organic layer with Brine.[5][6][7]

    • Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize the crude residue from hot Ethanol.

Visualizations

Solvent Selection Decision Tree

This diagram guides the chemist through the logic of selecting a solvent based on the reaction stage.

SolventSelection Start Start: Select Reaction Type Type Reaction Type? Start->Type Synth Urea Synthesis (Formation) Type->Synth Formation Deriv Urea Derivatization (e.g., Alkylation/Coupling) Type->Deriv Usage Precip Precipitation Strategy (Anti-Solvent) Synth->Precip Solub Solubility Required (Homogeneous) Deriv->Solub AcidWater Acetic Acid / Water (Protocol A) Precip->AcidWater Best Yield CheckGreen Green Solvent Check Solub->CheckGreen Binary Binary Mixture: DMSO/EtOAc (1:4) CheckGreen->Binary Preferred Cyrene Alt: Cyrene or Propylene Carbonate CheckGreen->Cyrene Alternative DMF DMF/DMAc (Legacy/Toxic) CheckGreen->DMF Avoid if possible

Caption: Decision matrix for selecting solvents based on reaction phase (Synthesis vs. Derivatization) and environmental impact.

Synthesis & Workup Workflow

The physical workflow for Protocol A, emphasizing the phase changes.

SynthesisWorkflow Aniline Start: Aniline (Dissolved in AcOH) React Reaction: 35°C, 4h (Precipitation Occurs) Aniline->React KOCN Reagent: KOCN (Aqueous Soln) KOCN->React Filter Filtration (Büchner Funnel) React->Filter Slurry Wash Wash: 1. Water (Salts) 2. Hexane (Lipids) Filter->Wash Wet Cake Product Final Product: White Solid Wash->Product Dry

Caption: Step-by-step workflow for the aqueous synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea.

References

  • GSK Solvent Sustainability Guide. GlaxoSmithKline. Guides for solvent selection based on environmental impact and safety.[8][9][10][Link][1]

  • Sanofi Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013. [Link]

  • CHEM21 Solvent Selection Guide. Green Chemistry, 2016.[8] A unified guide for classical and less-classical solvents. [Link]

  • Synthesis of Urea Derivatives. Organic Syntheses, Coll. Vol. 4, p.515 (1963). Standard protocol for reaction of amines with cyanates. [Link]

  • Replacement of DMF in Peptide and Urea Chemistry. Green Chemistry, 2020. Discusses binary mixtures (DMSO/EtOAc) as viable alternatives. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Electron-Deficient Phenylureas

Executive Summary & Context Phenylureas are a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). However, the synthesis of these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Phenylureas are a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). However, the synthesis of these moieties becomes chemically challenging when the aniline precursor is electron-deficient .

Substituents such as trifluoromethyl (-CF


), nitro (-NO

), or halogens (-Cl, -F) on the phenyl ring significantly reduce the nucleophilicity of the amino group, rendering standard ambient-temperature coupling reactions sluggish or low-yielding.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol designed to overcome this activation energy barrier. By leveraging dielectric heating, we transform a reaction that traditionally requires 12–24 hours of reflux into a high-yielding 15-minute process.

Theoretical Framework: Overcoming the Nucleophilic Deficit

The Chemical Challenge

The formation of a urea bond typically involves the nucleophilic attack of an aniline nitrogen onto an electrophilic carbon (isocyanate or activated carbonyl).

  • Electron-Rich Anilines: High HOMO energy; rapid attack.

  • Electron-Deficient Anilines: The lone pair on the nitrogen is delocalized into the

    
    -system or inductively withdrawn by EWGs. This lowers the HOMO energy, increasing the activation energy (
    
    
    
    ) required to reach the transition state.
The Microwave Advantage

Microwave irradiation (2.45 GHz) does not heat via convection. Instead, it utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., DMSO, DMF) align with the oscillating electric field. As the field alternates, molecular rotation creates friction and heat.

  • Selective Heating: The reaction mixture is heated volumetrically and instantaneously. This allows the system to rapidly access higher temperatures (superheating) in sealed vessels, providing the necessary energy to overcome the high

    
     of deactivated anilines without the thermal degradation associated with prolonged conventional heating.
    

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for synthesizing electron-deficient phenylureas.

UreaSynthesis Start Target: Electron-Deficient Phenylurea CheckIso Is Isocyanate Available? Start->CheckIso RouteA Route A: Direct Coupling (Standard) CheckIso->RouteA Yes RouteB Route B: In-Situ Activation (CDI Method) CheckIso->RouteB No (or Unstable) StepA1 Mix Aniline + Isocyanate in Polar Aprotic Solvent RouteA->StepA1 StepB1 Activate Aniline with CDI (Formation of Imidazole Carboxamide) RouteB->StepB1 MW_Irrad Microwave Irradiation (100-150°C, 10-20 min) StepA1->MW_Irrad StepB2 Add Second Amine StepB1->StepB2 StepB2->MW_Irrad Workup Precipitation/Filtration (High Purity) MW_Irrad->Workup

Caption: Decision tree for selecting the optimal microwave synthesis route based on reagent availability.

Detailed Protocols

Protocol A: Direct Isocyanate Coupling (Primary Method)

Best for: Reactions where the isocyanate partner is commercially available and stable.

Reagents:

  • Amine 1: 4-chloro-3-(trifluoromethyl)aniline (1.0 equiv) [Electron Deficient]

  • Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) or Phenyl isocyanate.

  • Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: Use DMF if solubility is an issue, but THF/MeCN allows easier workup.

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the electron-deficient aniline (1.0 mmol) in 2 mL of solvent.

  • Addition: Add the isocyanate (1.1 mmol) dropwise. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Time: 15 minutes.

    • Stirring: High.[1]

    • Max Pressure: 250 psi (safety limit).

  • Workup:

    • Allow the vial to cool to 50 °C.

    • If using MeCN/THF: The product often precipitates upon cooling. If not, concentrate to 50% volume and add cold hexanes or diethyl ether.

    • Filtration: Filter the solid precipitate and wash with cold ether to remove unreacted isocyanate.

  • Validation: Verify via LC-MS (Target Mass) and 1H-NMR (Urea protons typically appear as two singlets between 8.5–9.5 ppm in DMSO-

    
    ).
    
Protocol B: CDI-Mediated Coupling (Isocyanate-Free)

Best for: Synthesis of unsymmetrical ureas where the isocyanate is toxic, unstable, or unavailable.

Reagents:

  • Amine 1: Electron-deficient aniline (1.0 equiv).

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).

  • Amine 2: Coupling partner (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

Procedure:

  • Activation (Step 1): Dissolve Amine 1 and CDI in THF (3 mL) in the MW vial.

    • MW Conditions: 60 °C for 5 minutes.

    • Mechanism:[1][2][3] Generates the reactive N-acylimidazole intermediate.

  • Coupling (Step 2): Add Amine 2 to the reaction vial containing the intermediate.

  • Irradiation (Step 3):

    • Temp: 100 °C.

    • Time: 10 minutes.

  • Workup: Pour mixture into water (15 mL) and extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove imidazole byproduct) and Brine. Dry over MgSO

    
    .
    

Optimization & Data Analysis

The choice of solvent is critical in microwave synthesis due to the Loss Tangent (


) , which measures a solvent's ability to convert microwave energy into heat.

Table 1: Solvent Selection Guide for Urea Synthesis

Solvent

(Absorbance)
Solubility (Ureas)Workup EaseRecommendation
DMSO 0.825 (High)ExcellentDifficult (High BP)Use for very insoluble substrates.
DMF 0.161 (Med)GoodModerateStandard for library synthesis.
Acetonitrile 0.062 (Med)ModerateEasy (Evaporation)Preferred for Protocol A.
THF 0.047 (Low)ModerateEasyGood, but requires "doping" with ionic liquid if heating is slow.
Toluene 0.040 (Low)PoorEasyAvoid (Poor MW absorber).

Table 2: Comparative Efficiency (Deactivated Aniline + Phenyl Isocyanate)

MethodTemperatureTimeYieldPurity (LC-MS)
Conventional Reflux 80 °C (MeCN)16 Hours45%82%
Microwave (Protocol A) 120 °C (MeCN)15 Mins 92% >95%

Troubleshooting & Safety

The "Pressure" Issue

Microwave reactions in sealed vessels generate pressure.

  • Risk: Volatile solvents (THF, DCM) at 120°C can exceed vessel limits.

  • Mitigation: Do not fill vials >60%. Use the "PowerMax" or "Cooling" feature if your reactor has it to simultaneously cool the vessel while applying power, allowing high energy input without over-pressurizing.

Low Yield with Highly Deactivated Amines

If the aniline has multiple EWGs (e.g., 2,4-dinitroaniline):

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Base: Add 1.0 equiv of Diisopropylethylamine (DIPEA) to deprotonate the aniline, increasing nucleophilicity.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Banker, A., et al. (2017). Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives. Journal of Organic Chemistry, 82(2), 992–999. [Link]

  • Dullaghan, C. A. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Neural or Life Sciences, 8(6).[4] [Link]

  • CEM Corporation. Solvent and Solvent Free Reactions in Microwave Synthesis. Application Note. [Link]

  • Nagy, L., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[2] RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization of Fluorinated Phenylureas

Topic: Solubility issues of fluorinated phenylureas in water vs. DMSO Ticket Type: Technical Guide & Troubleshooting Level: Advanced / Research & Development Introduction: The Fluorine Conundrum Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues of fluorinated phenylureas in water vs. DMSO Ticket Type: Technical Guide & Troubleshooting Level: Advanced / Research & Development

Introduction: The Fluorine Conundrum

Welcome to the Technical Support Center. You are likely here because your fluorinated phenylurea compound—highly potent in silico—is failing in wet lab assays due to precipitation.

The Paradox: Fluorine is a "magic bullet" in medicinal chemistry. It modulates pKa, blocks metabolic hot spots, and increases lipophilicity to improve membrane permeability. However, these same properties create a solubility nightmare. Fluorinated phenylureas are classic "Brick Dust" molecules: they possess high crystal lattice energy (hard to break apart) and high hydrophobicity (hard to hydrate).

While these compounds dissolve readily in Dimethyl Sulfoxide (DMSO), they frequently "crash out" (precipitate) immediately upon dilution into aqueous media, invalidating IC50 curves and causing false negatives in High-Throughput Screening (HTS).

The Mechanism: Why Water Fails Where DMSO Succeeds

To troubleshoot, you must understand the thermodynamic battle occurring in your test tube. Solubility is the competition between Lattice Energy (holding the crystal together) and Solvation Energy (the solvent pulling molecules apart).

The "Brick Dust" Effect

Phenylureas contain a urea core (-NH-CO-NH-) that forms a robust network of intermolecular hydrogen bonds. When you add fluorine:

  • Lattice Stability: The C-F bond is highly polar but non-polarizable. It can create tight electrostatic networks in the crystal lattice, increasing the melting point.

  • Hydrophobicity: Fluorine is extremely electronegative but does not hydrogen bond well with water. It increases the logP (lipophilicity), making the energetic cost of creating a cavity in water too high.

The DMSO Solution & The Water Trap
  • DMSO (The Breaker): DMSO is a polar aprotic solvent.[1] It is an excellent H-bond acceptor. It disrupts the urea-urea H-bonds in the crystal lattice, effectively "unzipping" the brick dust.

  • The Crash (The Trap): When you dilute a DMSO stock into water (e.g., 1000x dilution for an assay):

    • The solvent power drops exponentially, not linearly.

    • Water molecules self-associate strongly. They "squeeze" the hydrophobic fluorinated phenylurea out of solution to minimize entropy loss.

    • Result: The compound aggregates into micro-crystals or amorphous precipitates.

Visualization: The Solvation Pathway

SolvationMechanism cluster_0 Thermodynamic Trap Crystal Solid Crystal (High Lattice Energy) Solvated Solvated Species (Stable in Stock) Crystal->Solvated DMSO disrupts Urea H-bonds DMSO DMSO Solvation (H-Bond Acceptor) Water Aqueous Dilution (Hydrophobic Effect) Solvated->Water Dilution Step Precipitate Precipitate ('Crash Out') Solvated->Precipitate Water repels Fluorine tail Water->Precipitate Rapid Aggregation

Figure 1: The mechanism of solvation and subsequent precipitation. DMSO overcomes the lattice energy, but aqueous dilution triggers the hydrophobic effect, forcing the fluorinated compound back into a solid state.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by users handling fluorinated phenylureas.

Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media.

Diagnosis: You are likely triggering Kinetic Precipitation . This happens when a high-concentration droplet of DMSO hits the water, creating a local zone of supersaturation that instantly nucleates crystals. Corrective Action:

  • Do not pipeline the DMSO stock directly into the static media.

  • The "Swirl" Technique: Vortex the media gently while adding the DMSO stock to ensure rapid dispersion.

  • Intermediate Dilution: Perform a 1:10 dilution in pure DMSO or PEG-400 first, then dilute that into the media. This reduces the concentration shock.

Q2: My stock solution in the freezer has turned cloudy or has crystals at the bottom.

Diagnosis: Water Uptake (Hygroscopicity). DMSO is hygroscopic (absorbs water from air). If the tube was opened frequently or not sealed tightly, atmospheric water entered. Even 1-2% water content in DMSO can drastically reduce the solubility of "brick dust" compounds, causing them to crystallize over time. Corrective Action:

  • Warm the tube to 37°C and sonicate to redissolve.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles and air exposure. Use anhydrous DMSO for stock preparation.

Q3: My IC50 curves are flat or inconsistent between runs.

Diagnosis: Microprecipitation. The compound may have precipitated into invisible nano-crystals. These scatter light (interfering with OD readings) or simply become unavailable to the target protein, effectively lowering the actual concentration below the theoretical concentration. Corrective Action:

  • Nephelometry Check: If available, use a nephelometer to check for turbidity in your assay plate.

  • Serial Dilution in DMSO: Perform your serial dilutions in 100% DMSO first, and then transfer equally to the aqueous buffer. Do not serially dilute in the aqueous buffer (a common error that propagates precipitation).

Technical Protocol: The "Anti-Precipitation" Workflow

Follow this protocol to maximize the stability of fluorinated phenylureas in aqueous assays.

Phase 1: Stock Preparation (The Foundation)
  • Solvent: Use Anhydrous DMSO (99.9%). Avoid "wet" DMSO.

  • Concentration: Aim for the lowest necessary stock concentration (e.g., 10 mM is safer than 100 mM).

  • Dissolution:

    • Add DMSO to the weighed solid.

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 37°C for 5-10 minutes. Note: Phenylureas often require thermal energy to break the lattice initially.

  • QC: Visually inspect against a dark background. The solution must be perfectly clear.

Phase 2: The "Step-Down" Dilution Method

Direct dilution (e.g., 1 µL stock -> 1 mL media) often fails. Use this intermediate step.

StepActionSolvent SystemResulting Conc.State
1 Prepare Stock100% DMSO10 mMStable Solution
2 Intermediate 50% DMSO / 50% PEG-4001 mMMetastable (High Solvency)
3 Final AssayMedia + 1% FBS10 µMAssay Ready (Kinetic Stability)

Why PEG-400? Polyethylene glycol acts as a bridge, preventing the immediate "shock" of water molecules clustering around the hydrophobic fluorine groups.

Phase 3: Workflow Visualization

DilutionWorkflow Stock 1. Solid Compound + Anhydrous DMSO Sonicate 2. Sonicate @ 37°C (Break Lattice) Stock->Sonicate Check 3. Visual QC (Clear?) Sonicate->Check Check->Sonicate No (Cloudy) DiluteDMSO 4. Serial Dilution IN DMSO Check->DiluteDMSO Yes DiluteMedia 5. Transfer to Media (Rapid Dispersion) DiluteDMSO->DiluteMedia Keep Organic High Assay 6. Assay Readout (< 1% Final DMSO) DiluteMedia->Assay Final Step

Figure 2: Optimized workflow for handling fluorinated phenylureas to prevent microprecipitation.

Comparative Data: Solvent Efficacy

The following table summarizes the solubility profile of a typical fluorinated phenylurea (e.g., a Diuron analog) across common lab solvents.

SolventSolubility PotentialRisk LevelUsage Notes
Water (pH 7) < 1 µg/mLCritical Do not use for stocks.
DMSO > 50 mg/mLLowIdeal for primary stock. Hygroscopic.
Ethanol ModerateHighVolatile; evaporation alters concentration.
PEG-400 GoodModerateExcellent co-solvent for intermediates.
PBS (Saline) Very PoorCritical "Salting out" effect reduces solubility further than water.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.[5][6] Techniques of Solubilization of Drugs, 12, 91-134. (Foundational text on Cosolvency Power).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(2), 225-232. (Reference for pH/Solubility interplay).

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)phenylurea by Recrystallization

Welcome to the technical support resource for the purification of 2-Fluoro-5-(trifluoromethyl)phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Fluoro-5-(trifluoromethyl)phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization process.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final yield of purified 2-Fluoro-5-(trifluoromethyl)phenylurea is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low recovery is one of the most common issues in recrystallization. The primary culprit is almost always using an excessive amount of solvent.[1][2]

  • Causality: The principle of recrystallization relies on the difference in solubility of your compound in a hot versus a cold solvent.[3] If too much solvent is used, a significant portion of your product will remain dissolved in the "mother liquor" even after cooling, leading to poor recovery.[2]

  • Immediate Remediation: If you have retained the mother liquor, you can confirm this issue by taking a small sample on a glass rod and allowing the solvent to evaporate. A significant solid residue indicates a substantial amount of dissolved product. To recover this, you can concentrate the mother liquor by carefully evaporating a portion of the solvent (e.g., using a rotary evaporator) to the point of saturation and attempting a second crystallization.[1][2]

  • Preventative Measures:

    • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude material, waiting for the solution to boil between additions, until the solid just dissolves.[4] This ensures the solution is saturated.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice-water bath for at least 30 minutes to maximize precipitation.[5]

    • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[6]

Q2: Instead of forming crystals, my compound separated as an oily liquid. What is "oiling out" and how can I resolve it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[7] This happens when the saturation point of the solution is reached at a temperature that is above the melting point of your compound.[2] The presence of significant impurities can also depress the melting point of the solute, making oiling out more likely.[1][8]

  • Why It's a Problem: An oil rarely purifies the compound effectively because impurities tend to be more soluble in the oily product phase than in the solvent, leading to a solidified, impure glass.[2]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[1][9]

    • Slow Down the Cooling: This is the most critical step. Rapid cooling encourages oiling out.[6] Allow the flask to cool as slowly as possible. You can achieve this by leaving the flask on a hotplate that is turned off or by insulating the flask with glass wool.[1]

    • Lower the Solvent Boiling Point: If the issue persists, your chosen solvent's boiling point may be too high relative to the compound's melting point. Consider switching to a solvent with a lower boiling point.

    • Agitation: Gentle agitation at a temperature just below the point where oiling occurred can sometimes promote crystallization.

    • Use a Seed Crystal: If you have a small crystal of pure product, adding it to the slightly cooled solution can provide a nucleation site for crystal growth to begin.[1]

Q3: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This situation arises from the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[1]

  • Causality: Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to build upon. Sometimes, especially with very clean glassware and high-purity compounds, these nucleation sites are absent.[1]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[4][10] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

    • Seed Crystals: As mentioned previously, adding a tiny amount of the pure solid (a "seed crystal") is a highly effective method to initiate crystallization.[1]

    • Flash Freezing: Briefly cool the solution in a dry ice/acetone bath to force a small amount of solid to precipitate. Then, allow it to warm back to the temperature of the ice bath. The small particles formed can act as seeds for larger crystal growth.

    • Concentrate the Solution: It's possible you are just slightly below the saturation point. Evaporate a small amount of solvent and attempt to cool again.[1]

Q4: My final product is colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by using activated charcoal.

  • Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, colored impurity molecules, while your smaller product molecule remains in solution.[11]

  • Procedure:

    • Dissolve your crude product in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight—a small spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the flask and bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6] The filtrate should now be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-Fluoro-5-(trifluoromethyl)phenylurea?

A1: The ideal solvent must be determined experimentally. However, based on the structure (an aromatic urea), good starting points for screening would be polar protic solvents like ethanol or isopropanol , or a mixed-solvent system such as ethanol/water or acetone/hexane .[12][13] The key is to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[3][14]

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A2: A systematic approach is best. Use small test tubes and a small amount of your crude product for each test.

StepActionDesired Outcome
1. Room Temp Test Add ~0.5 mL of a candidate solvent to ~20-30 mg of crude product. Swirl or vortex.The compound should be insoluble or sparingly soluble at room temperature.[3][15] If it dissolves completely, the solvent is unsuitable as you will get poor recovery.
2. Hot Solvent Test If the compound is insoluble at room temp, heat the mixture to the solvent's boiling point.The compound should dissolve completely .[15] If it does not, add more solvent dropwise until it does. If it remains insoluble even with a large volume of hot solvent, that solvent is also unsuitable.
3. Cooling Test If the compound dissolved when hot, allow the test tube to cool slowly to room temperature, then place it in an ice bath.A large quantity of solid crystals should precipitate out of the solution. This indicates a good solvent choice.

Q3: How does a mixed-solvent recrystallization work?

A3: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[14] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[14][16]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Visualized Workflows

Workflow for Solvent Selection

Solvent_Selection start Start: Crude Solid test_rt Add small amount of solvent at room temperature start->test_rt dissolves_rt Completely Soluble? test_rt->dissolves_rt reject_solvent Reject Solvent (Poor Recovery) dissolves_rt->reject_solvent Yes test_hot Heat to Boiling dissolves_rt->test_hot No dissolves_hot Completely Soluble? test_hot->dissolves_hot insoluble_hot Insoluble dissolves_hot->insoluble_hot No cool_solution Cool Slowly to 0°C dissolves_hot->cool_solution Yes crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Found crystals_form->good_solvent Yes poor_yield Consider Mixed Solvent or Different Solvent crystals_form->poor_yield No

Caption: Decision workflow for selecting a single recrystallization solvent.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: 'Oiling Out' Occurs During Cooling step1 Step 1: Re-heat Solution until Oil Dissolves start->step1 step2 Step 2: Add 10-20% More Hot Solvent step1->step2 step3 Step 3: Cool VERY Slowly (e.g., insulate flask) step2->step3 check Did Crystals Form? step3->check success Success: Collect Crystals check->success Yes fail Problem Persists: Consider Alternative Solvent (e.g., lower boiling point) check->fail No

Caption: Step-by-step process for resolving an "oiling out" issue.

Standard Operating Protocol: Recrystallization of 2-Fluoro-5-(trifluoromethyl)phenylurea

This protocol assumes ethanol is a suitable solvent. Adjustments will be necessary based on your own solvent screening.

  • Dissolution:

    • Place the crude 2-Fluoro-5-(trifluoromethyl)phenylurea in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add a minimum amount of ethanol and begin heating to reflux with gentle stirring.

    • Continue adding hot ethanol in small portions until the solid has completely dissolved.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reflux for 5-10 minutes.[11]

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[6]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4]

    • Crystal formation should be observed. If not, induce crystallization using the methods described in the troubleshooting guide (e.g., scratching the flask).

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals completely. This can be done by leaving them on the filter under vacuum for an extended period or by transferring them to a vacuum oven at a temperature well below the compound's melting point.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Scribd.
  • University of York.
  • Mettler Toledo.
  • Royal Society of Chemistry.
  • Reddit.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem.
  • NileRed. (2016).
  • Unnamed Source.
  • Benchchem. managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.
  • ResearchGate.
  • Radian Corp. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Benchchem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.

Sources

Troubleshooting

Technical Support Center: Impurity Removal in Fluorinated Urea Synthesis

Topic: Removing byproduct impurities in fluorinated urea synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Version: 1.0 (Current as of 2026) Introduction: The Fluorine Factor Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing byproduct impurities in fluorinated urea synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Version: 1.0 (Current as of 2026)

Introduction: The Fluorine Factor

Welcome to the Technical Support Center. You are likely here because your fluorinated urea synthesis—intended to produce a high-value kinase inhibitor or metabolic probe—has resulted in a crude mixture plagued by symmetrical ureas, unreacted amines, or defluorinated side-products.

Fluorinated ureas present a unique purification paradox: the very fluorine atoms introduced to enhance metabolic stability and lipophilicity often render the desired product and its impurities chromatographically similar. This guide moves beyond standard "wash and dry" protocols, offering mechanistic insights and self-validating purification strategies.

Module 1: The Symmetrical Urea Nightmare (Prevention & Removal)

The Issue: You attempted to synthesize an unsymmetrical fluorinated urea (


), but your LC-MS shows a significant peak corresponding to the symmetrical urea (

or

).
Mechanism of Failure

Symmetrical ureas are rarely formed by "accident." They are the result of a specific cascade, usually triggered by moisture.

  • Hydrolysis: Trace water attacks the isocyanate (or activated intermediate), forming a carbamic acid.

  • Decarboxylation: The carbamic acid loses

    
     to form the free amine.
    
  • Homocoupling: This "new" free amine reacts with the remaining isocyanate to form the symmetrical urea.

Diagnostic Diagram: The Hydrolysis Cascade

SymUreaFormation Iso Fluorinated Isocyanate (R-N=C=O) CarbAcid Carbamic Acid (R-NH-COOH) Iso->CarbAcid + H2O (Hydrolysis) Target Target Unsymmetrical Urea (R-NH-CO-NH-R') Iso->Target + Amine2 (Desired) Water Trace H2O Amine Free Amine (R-NH2) CarbAcid->Amine - CO2 CO2 CO2 (Gas) CarbAcid->CO2 SymUrea Symmetrical Urea (R-NH-CO-NH-R) Amine->SymUrea + Remaining Isocyanate Amine2 Reactant Amine (R'-NH2)

Caption: The "Hydrolysis Cascade" competes with your desired reaction. Even 1% water content can initiate a chain reaction leading to significant symmetrical urea formation.

Troubleshooting Protocol: Breaking the Symmetry
Step Action Why this works (Causality)
1. Prevention Use "Sacrificial" Isocyanate Add 1.1–1.2 eq of the isocyanate. If moisture is present, the excess isocyanate consumes it. The limiting reagent should be the amine, ensuring no isocyanate remains to react with hydrolyzed byproducts.
2. Quenching Polystyrene-Supported Trisamine After reaction completion, add PS-Trisamine resin (2–3 eq relative to excess isocyanate). This scavenges unreacted isocyanate as a resin-bound urea, which is removed by filtration.
3. Separation The "Solubility Switch" Symmetrical fluorinated ureas are often notoriously insoluble in Dichloromethane (DCM) but soluble in warm Ethyl Acetate . Protocol: Triturate the crude solid in cold DCM. The symmetrical byproduct often precipitates, while the unsymmetrical target remains in solution (or vice versa, depending on R-groups).

Module 2: Leveraging "Fluorous" Properties for Purification

The Issue: Standard silica chromatography fails because the fluorine atoms do not provide enough polarity difference between the product and impurities.

The Solution: Fluorine atoms create a "teflon-like" shield, increasing lipophilicity and allowing for Fluorous Solid Phase Extraction (F-SPE) .

Technique: Fluorous SPE (F-SPE)

If your urea contains a perfluoroalkyl chain (e.g.,


), it will exhibit strong retention on fluorous silica gel, while non-fluorinated impurities (excess amine, hydrocarbon byproducts) will wash through.

Protocol:

  • Load: Dissolve crude mixture in DMF/MeOH and load onto a Fluorous Silica cartridge (e.g., FluoroFlash®).

  • Wash (Fluorophobic): Elute with 80% MeOH/Water. Non-fluorinated impurities elute.

  • Elute (Fluorophilic): Switch to 100% MeOH or Acetone. The fluorinated urea elutes.

Quantitative Comparison of Separation Modes:

Separation ModeMechanismBest For...Limitation
Normal Phase (Silica) Polarity (H-bonding)Removing polar aminesFluorinated isomers often co-elute.
Reverse Phase (C18) HydrophobicityGeneral purificationSymmetrical vs. Unsymmetrical ureas often have similar retention times.
Fluorous Phase (F-SPE) Fluorine-Fluorine interactionIsolating fluorinated ureas from non-fluorinated precursors.Requires perfluoroalkyl tag (simple

is sometimes insufficient).

Module 3: Chemical Scavenging of Unreacted Amines

The Issue: Your NMR shows sharp peaks corresponding to the starting amine, which co-elutes with your product.

The Solution: Chemical scavenging using electrophilic resins. Do not rely on liquid-liquid extraction (acid wash) alone, as fluorinated ureas can sometimes be acid-sensitive or form emulsions.

Workflow: The "Catch and Release" Strategy

ScavengingWorkflow Start Crude Mixture (Product + Excess Amine) Resin Add Isocyanate Resin (PS-NCO) Start->Resin Incubate Shake at RT (4-12h) Resin->Incubate Filter Filtration Incubate->Filter Solid Solid Waste (Resin-bound Amine) Filter->Solid Retains Impurities Filtrate Purified Filtrate (Target Urea) Filter->Filtrate Product

Caption: Scavenging workflow using Polymer-Supported Isocyanate (PS-NCO) to covalently bind and remove excess nucleophilic amines.

Protocol:

  • Dissolve crude reaction mixture in anhydrous DCM or THF.

  • Add PS-Isocyanate resin (1.5 eq relative to estimated excess amine).

  • Shake gently at room temperature for 12 hours.

  • Filter through a fritted syringe. The filtrate contains your urea, free of starting amine.

Frequently Asked Questions (FAQ)

Q1: My fluorine NMR (


) shows two peaks very close together. Is this an impurity? 
  • Diagnosis: If the peaks are equal intensity, it might not be an impurity. Fluorinated ureas often exist as rotamers due to restricted rotation around the amide/urea bond.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a singlet, they are rotamers of the same compound. If they remain distinct, you have a structural impurity (likely a regioisomer).

Q2: I used CDI (Carbonyldiimidazole) and now I can't get rid of the imidazole byproduct.

  • Answer: Imidazole is water-soluble but can "stick" to ureas via hydrogen bonding.

  • Fix: Perform a wash with 0.5M citric acid or 1M HCl (if your product is stable). The acid protonates the imidazole, forcing it into the aqueous layer. Alternatively, evaporate the solvent and triturate the solid with water; fluorinated ureas are typically hydrophobic and will not dissolve, while imidazole salts will wash away.

Q3: Can I use "Click Chemistry" to purify my fluorinated urea?

  • Answer: Yes, if you designed the synthesis with a "tag." Some researchers use a fluorous-tagged amine, react it to form the urea, perform F-SPE to isolate the tagged urea, and then cleave the tag. This is high-effort but guarantees >99% purity for difficult separations.

References

  • BenchChem. (2025).[1][2] Troubleshooting common side products in urea synthesis. Retrieved from

  • Palomo, C., et al. (2001).[3] Scavenging of fluorinated N,N'-dialkylureas by hydrogen binding: a novel separation method for fluorous synthesis.[3] Organic Letters.[3][4][5] Retrieved from

  • Airaksinen, A., et al. (2018). Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates. Nuclear Medicine and Biology.[6] Retrieved from

  • Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.[7] Retrieved from

Sources

Optimization

Optimal pH conditions for stability of phenylurea derivatives

Introduction: The Stability Paradox of Phenylureas Researchers often assume phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) are chemically inert due to their persistence in soil.[1] However, in the solution ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of Phenylureas

Researchers often assume phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) are chemically inert due to their persistence in soil.[1] However, in the solution phase—particularly during formulation, extraction, or LC-MS analysis—they exhibit a "stability paradox." While robust at neutral pH, they are highly susceptible to specific acid/base catalysis and, critically, buffer catalysis .[1]

This guide moves beyond generic "store at 4°C" advice. It dissects the molecular mechanics of instability to help you prevent artifactual degradation during your experiments.

Module 1: Core Stability Intelligence (FAQ)

Q1: What is the absolute optimal pH range for phenylurea derivatives?

Answer: The "Gold Standard" stability window is pH 5.0 – 7.5 .

  • The Science: Phenylureas possess a urea bridge (–NH–CO–N<) that is resonance-stabilized.

    • At pH < 4: The carbonyl oxygen becomes protonated, activating the carbon for nucleophilic attack by water (Acid Hydrolysis).

    • At pH > 9: The amide nitrogen (N-H) is deprotonated (pKa ~10-12), leading to the elimination of the amine and formation of an isocyanate intermediate (Base Hydrolysis).

  • Recommendation: For long-term storage or analysis, maintain pH 6.0 ± 0.5.

Q2: I stored my Linuron standard in Phosphate Buffer (pH 7.0), but it degraded. Why?

Answer: You likely encountered General Base Catalysis by the buffer itself.

  • The Trap: Even at neutral pH, high concentrations (>10 mM) of bifunctional buffers like Phosphate or Citrate can catalyze hydrolysis. The phosphate dianion (

    
    ) acts as a general base, abstracting a proton or stabilizing the transition state, effectively bypassing the pH safety zone.
    
  • The Fix: Switch to non-nucleophilic buffers like MES or HEPES (Good's Buffers) for long-term stability, or keep phosphate concentrations < 10 mM.

Q3: Which derivatives are most fragile?

Answer: Stability correlates with N-substitution.[1]

  • High Risk: N-methoxy-N-methyl derivatives (e.g., Linuron , Metobromuron).[1] The methoxy group is a better leaving group, making them more susceptible to hydrolysis than their N,N-dimethyl counterparts.

  • Moderate Risk: N,N-dimethyl derivatives (e.g., Diuron , Isoproturon).[1] These require more extreme pH or higher temperatures to degrade significantly.[1]

Module 2: Quantitative Stability Data

Table 1: Hydrolysis Half-Lives (


) of Common Phenylureas at 25°C 
CompoundpH 5.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Basic)Primary Degradation Product
Diuron Stable (> 1 year)Stable (> 1 year)Stable (> 1 year)3,4-Dichloroaniline (3,4-DCA)
Linuron ~4-6 monthsStable (> 1 year)~3-5 months3,4-DCA + N,O-dimethylhydroxylamine
Isoproturon StableStableStable4-Isopropylaniline
Chlorotoluron StableStableStable3-Chloro-4-methylaniline

Note: "Stable" indicates <5% degradation over 30 days. However, at 60°C , half-lives drop to hours/days, especially in basic media.[1]

Module 3: Troubleshooting & Diagnostics

Scenario A: "I see an extra peak in my HPLC chromatogram."
  • Diagnosis: This is likely the Aniline derivative (e.g., 3,4-dichloroaniline for Diuron).[1]

  • Mechanism: Hydrolysis cleaves the amide bond. The aniline product is usually more polar (elutes earlier on C18) or has a distinct UV spectrum (shift in

    
    ).[1]
    
  • Immediate Action: Check the pH of your mobile phase. If using 0.1% Formic Acid (pH ~2.7), ensure the sample isn't sitting in the autosampler for >24 hours.

Scenario B: "My recovery rates are low after solid-phase extraction (SPE)."
  • Diagnosis: On-column degradation.

  • Cause: Silica-based SPE cartridges can have acidic silanol groups.[1] If the elution solvent is too acidic or basic, hydrolysis occurs during the concentration step.

  • Fix: Pre-condition cartridges with neutral buffer. Elute with neutral Methanol/Acetonitrile.

Module 4: Experimental Protocols

Protocol 1: Accelerated Stability Profiling

Use this to determine if your specific buffer/solvent system is safe.

Materials:

  • HPLC-UV or LC-MS.[1]

  • Water bath at 60°C (Accelerated condition).

  • Buffers: Acetate (pH 4), Phosphate (pH 7), Borate (pH 9).[1]

Workflow:

  • Preparation: Prepare 10 µg/mL solutions of the phenylurea in each buffer (keep organic solvent < 10% to mimic aqueous conditions).

  • Incubation: Aliquot into amber glass vials. Incubate at 60°C .

    • Why 60°C? Hydrolysis at 25°C is too slow for rapid checking. 60°C amplifies the rate ~10-20x (Arrhenius rule), allowing you to see instability in 24-48 hours.

  • Sampling: Inject samples at T=0, T=24h, T=48h.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the aniline metabolite.

  • Calculation: If degradation > 10% at 60°C/48h, the condition is UNSAFE for long-term storage at room temperature.[1]

Module 5: Visualizing the Mechanisms

Figure 1: pH-Dependent Hydrolysis Pathways

This diagram illustrates the dual-threat mechanism: Acid-catalyzed attack vs. Base-catalyzed elimination.

PhenylureaHydrolysis cluster_0 Acid Catalysis (A-1 / A-2) cluster_1 Base Catalysis (E1cB) PU Phenylurea (Parent) Acid_Complex N-Protonated Intermediate PU->Acid_Complex H+ (pH < 4) Deprotonated Deprotonated Species (Anion) PU->Deprotonated OH- (pH > 9) Tetrahedral Tetrahedral Intermediate Acid_Complex->Tetrahedral + H2O Aniline_Acid Aniline + CO2 + Amine Tetrahedral->Aniline_Acid Collapse Isocyanate Phenylisocyanate Intermediate Deprotonated->Isocyanate Elimination (- Amine) Carbamic Carbamic Acid Isocyanate->Carbamic + H2O Aniline_Base Aniline + CO2 Carbamic->Aniline_Base Decarboxylation

Caption: Dual degradation pathways. Acidic conditions drive protonation/hydrolysis; basic conditions drive elimination to isocyanate intermediates.

Figure 2: Stability Testing Decision Tree

Follow this logic to ensure data integrity.

StabilityWorkflow Start Start: Stability Test Check_pH Check pH Range Start->Check_pH Is_Neutral Is pH 5.0 - 7.5? Check_pH->Is_Neutral Check_Buffer Check Buffer Type Is_Neutral->Check_Buffer Yes Risk_Acid RISK: Acid Hydrolysis Monitor Aniline Formation Is_Neutral->Risk_Acid No (pH < 5) Risk_Base RISK: Base Elimination Monitor Isocyanate/Aniline Is_Neutral->Risk_Base No (pH > 8) Buffer_Conc Is Phosphate/Citrate > 10mM? Check_Buffer->Buffer_Conc Bifunctional (Phosphate/Citrate) Safe Condition Likely STABLE Check_Buffer->Safe Good's Buffer (MES/HEPES) Buffer_Conc->Safe No (<10mM) Risk_Buffer RISK: General Base Catalysis Reduce Conc. or Switch Buffer Buffer_Conc->Risk_Buffer Yes

Caption: Decision tree for assessing risk factors in phenylurea storage and analysis.

References

  • Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002).[1][2] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 1889-1893.[2] Link

  • Gerecke, A. C., et al. (2001).[1] The role of phenylurea herbicides and their metabolites in groundwater contamination. Journal of Contaminant Hydrology. (Cited for general stability ranges).[1][3]

  • U.S. EPA. (2001).[1] Reregistration Eligibility Decision (RED) for Diuron. United States Environmental Protection Agency. Link

  • BenchChem Technical Support. (2025). Degradation of Halogenated Phenylureas. BenchChem Knowledge Base.[1] (General reference for degradation products).

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for Fluorinated Urea Separation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on the unique challenges of purifying fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on the unique challenges of purifying fluorinated ureas using flash chromatography. The inherent properties of these molecules—namely their high polarity and strong hydrogen-bonding capabilities—necessitate a carefully considered approach to solvent system selection and method optimization.[1][2][3] This resource will equip you with the foundational knowledge and troubleshooting strategies to achieve high-purity separation of your target compounds.

Conceptual Overview: The Challenge of Purifying Fluorinated Ureas

Fluorinated ureas present a unique purification challenge due to two primary molecular characteristics:

  • High Polarity: The presence of both the urea moiety and fluorine atoms significantly increases the molecule's polarity.[4][5] This can lead to very strong interactions with polar stationary phases like silica gel, resulting in poor elution and significant peak tailing. Conversely, in reversed-phase chromatography, these compounds may have minimal retention and elute with the solvent front.[1][6]

  • Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor and acceptor.[2][3][7][8] This capacity for strong intermolecular hydrogen bonding can lead to aggregation, further complicating separation and sometimes causing inconsistent elution behavior.

Understanding these properties is the first step toward developing a successful purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography of fluorinated ureas, providing explanations and actionable solutions.

Problem 1: Poor or No Separation of the Target Compound

  • Possible Cause: The polarity of the eluent is either too high or too low. If the eluent is too polar, all compounds will move quickly with the solvent front. If it's not polar enough, the highly polar fluorinated urea will remain strongly adsorbed to the silica gel.

  • Solution:

    • Systematic TLC Analysis: Before any flash chromatography run, it is crucial to perform a thorough thin-layer chromatography (TLC) analysis to identify a suitable solvent system.[9][10] The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.2-0.35.[9][11]

    • Solvent System Exploration: Start with common solvent systems and gradually increase polarity. Good starting points for polar compounds include ethyl acetate/hexanes and dichloromethane/methanol.[12][13] For fluorinated ureas, a mixture of a non-polar solvent (like hexanes) with a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[9]

    • Employ Gradient Elution: A gradient elution, where the proportion of the more polar solvent is gradually increased, is often necessary for separating complex mixtures containing highly polar compounds.[9] This allows for the elution of less polar impurities first, followed by the more tightly-bound target compound.

Problem 2: Significant Peak Tailing

  • Possible Cause: Strong, non-ideal interactions between the fluorinated urea and the stationary phase, often due to hydrogen bonding with the acidic silanol groups on the silica gel surface.

  • Solution:

    • Incorporate a Polar Modifier: Adding a small amount of a highly polar solvent, such as methanol or ethanol, to your mobile phase can help to disrupt the strong hydrogen bonding between your compound and the silica gel.[9] Be cautious, as adding too much methanol (typically >10%) can risk dissolving the silica gel.[13]

    • Consider an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina can be effective for the purification of amines and other basic compounds.[12] For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6][14][15] HILIC utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[6][15] In HILIC, water is the strong solvent.[14]

Problem 3: Compound is Not Eluting from the Column

  • Possible Cause: The chosen solvent system is not polar enough to overcome the strong interaction between the highly polar fluorinated urea and the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For particularly stubborn compounds, a dichloromethane/methanol system is often effective.[12][13]

    • Switch to a More Polar "Polar" Solvent: If a high concentration of ethyl acetate in hexanes is not working, switch to a stronger polar solvent like methanol in dichloromethane.[12]

    • Re-evaluate with HILIC: This is a strong indicator that HILIC may be a more appropriate technique. The reversed-phase nature of the solvent system in HILIC is well-suited for highly polar compounds that are strongly retained on normal-phase silica.[6][16]

Problem 4: The Compound "Oils Out" Instead of Crystallizing After Purification

  • Possible Cause: The solubility of the fluorinated urea in the collected fractions is too high, even after solvent removal. This can also be due to residual impurities preventing crystallization.

  • Solution:

    • Solvent Exchange: After evaporating the chromatography solvent, dissolve the residue in a minimal amount of a different, less polar solvent in which the compound is sparingly soluble at room temperature. Then, slowly add a non-polar "anti-solvent" (like hexanes or pentane) until the solution becomes slightly cloudy, and then allow it to stand for crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open container. This can sometimes promote the formation of crystals over oiling out.

    • Secondary Purification: If oiling out persists, it may indicate the presence of impurities. A second purification step, possibly with a different solvent system or stationary phase, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system when purifying a novel fluorinated urea?

A good starting point is to screen various solvent systems using TLC.[10] A common and effective initial system is a mixture of ethyl acetate and hexanes.[12][17] Begin with a lower polarity mixture (e.g., 10% ethyl acetate in hexanes) and incrementally increase the ethyl acetate concentration until the desired Rf value of 0.2-0.35 is achieved.[9][11] If your compound is still not moving, switch to a more polar system like 5% methanol in dichloromethane.[13]

Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my fluorinated urea?

The choice depends on the overall polarity of your molecule.

  • Normal-Phase (e.g., Silica Gel): This is the most common starting point. It is suitable for moderately polar fluorinated ureas.[14]

  • Reversed-Phase (e.g., C18): This is generally less suitable for highly polar fluorinated ureas as they may have little to no retention.[1] However, for more lipophilic fluorinated ureas with larger non-polar regions, it can be a viable option.

  • HILIC: This is often the best choice for very polar fluorinated ureas that are either too strongly retained on silica or not retained on C18.[6][15]

Q3: Can I use additives in my mobile phase?

Yes, additives can be very helpful. For basic fluorinated ureas that may interact strongly with acidic silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the silica and improve peak shape.[12]

Q4: How do I properly load my sample onto the column?

There are two main methods for sample loading:

  • Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column.[9]

  • Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[9][14] This powder is then carefully added to the top of the column. Dry loading is often preferred for compounds that have limited solubility in the mobile phase as it can lead to better separation efficiency.[9]

Q5: What is the recommended ratio of silica gel to my crude sample?

For difficult separations, a higher ratio of silica gel to the crude compound is recommended. A general guideline is a 50:1 to 100:1 ratio (by weight).[9][18] For easier separations, a lower ratio may be sufficient.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemComposition (v/v)Target Compound PolarityNotes
Ethyl Acetate / Hexanes10:90 to 50:50Low to MediumA standard and versatile system.[12][17]
Dichloromethane / Methanol99:1 to 90:10Medium to HighEffective for more polar compounds.[12][13]
Acetonitrile / Water95:5 to 80:20High (for HILIC)A typical starting point for HILIC separations.[6]
Experimental Protocol: Developing a Flash Chromatography Method for a Fluorinated Urea
  • TLC Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 5% MeOH/DCM).

    • Visualize the plates under UV light and/or with a stain.

    • Identify the solvent system that provides an Rf value of ~0.2-0.35 for your target compound with good separation from impurities.[9][11]

  • Column Packing:

    • Select an appropriately sized column for the amount of material you need to purify.

    • Pack the column with silica gel using either a wet or dry packing method.[18] Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Choose either wet or dry loading based on the solubility of your compound. For dry loading, adsorb your compound onto a small amount of silica gel before adding it to the column.[9][14]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system identified during TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain your purified fluorinated urea.

Visualizing the Workflow

G cluster_0 Method Development cluster_1 Purification cluster_2 Post-Purification TLC Perform TLC with various solvent systems (e.g., EtOAc/Hex, DCM/MeOH) Rf Analyze Rf values TLC->Rf Pack Pack flash column with silica gel Rf->Pack Rf ≈ 0.2-0.35 HILIC Consider HILIC for very polar compounds Rf->HILIC Rf ≈ 0 or streaking Load Load sample (wet or dry loading) Pack->Load Elute Elute with optimized solvent system (isocratic or gradient) Load->Elute Collect Collect and analyze fractions by TLC Elute->Collect Combine Combine pure fractions Collect->Combine Evaporate Evaporate solvent Combine->Evaporate Pure Obtain pure fluorinated urea Evaporate->Pure

Caption: Decision workflow for fluorinated urea purification.

References

  • Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem. Accessed March 7, 2026.
  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Accessed March 7, 2026.
  • Benchchem. Technical Support Center: Purification of Diastereomeric Urea Derivatives. Benchchem. Accessed March 7, 2026.
  • Biotage. What can I use to purify polar reaction mixtures? Biotage. Published July 11, 2023.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Published January 30, 2023.
  • Membrane Solutions. Column Chromatography Notes. Membrane Solutions. Accessed March 7, 2026.
  • Cremer, D.; et al. Investigating the Hydrogen-Bonding Model of Urea Denaturation. Journal of the American Chemical Society. Published June 15, 2009.
  • Advion. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion. Published August 14, 2019.
  • MDPI. Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. MDPI. Accessed March 7, 2026.
  • University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Accessed March 7, 2026.
  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. Accessed March 7, 2026.
  • Claremont Colleges. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Accessed March 7, 2026.
  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC. Published November 20, 2023.
  • OperaChem. TLC-Thin Layer Chromatography. OperaChem. Published February 24, 2024.
  • PubMed.
  • Odinity. Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Odinity. Published November 21, 2013.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Published June 19, 2025.
  • MDPI. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Published June 25, 2025.
  • Biotage. 5 Steps to successful flash chromatography. Biotage. Published January 23, 2023.
  • Phenomenex. Flash Chromatography: Principles & Applications. Phenomenex. Published June 6, 2025.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Fluorinated Urea Intermediates

Welcome to the Advanced Technical Support Center. Fluorinated urea derivatives are highly valued in medicinal chemistry for their enhanced lipophilicity, metabolic stability, and unique target-binding affinities. However...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Fluorinated urea derivatives are highly valued in medicinal chemistry for their enhanced lipophilicity, metabolic stability, and unique target-binding affinities. However, these same structural modifications introduce severe handling challenges, primarily extreme hygroscopicity.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of fluorinated urea intermediates during synthesis, storage, and scale-up.

Mechanistic Insight: The "Why" Behind the Hygroscopicity

To effectively troubleshoot, we must first understand the causality of the moisture sensitivity. The introduction of fluorine atoms—particularly in ortho- or para-positions relative to the urea core (e.g., 3,4-difluorophenyl substituents)—fundamentally alters the molecule's electronic landscape.

Fluorine is highly electronegative. Through the ortho-fluorine effect , it withdraws electron density from the adjacent urea nitrogen atoms. This electronic withdrawal makes the N-H protons significantly more electropositive (acidic), drastically enhancing their capacity to act as hydrogen-bond donors to atmospheric water molecules (). Furthermore, the fluorine atoms themselves can act as weak hydrogen-bond acceptors. This dual action creates a highly favorable energetic landscape for water coordination, leading to rapid moisture uptake, deliquescence, and subsequent hydrolysis.

MoistureDegradation A Fluorinated Urea (High H-Bond Potential) C Hydrate Formation (Deliquescence) A->C H-Bonding B Ambient Moisture (H2O) B->C E Hydrolysis B->E D Isocyanate Intermediate (Trace Reversion) C->D Equilibrium Shift D->E Nucleophilic Attack F Fluorinated Amine + CO2 (Degradation Products) E->F Decarboxylation

Fig 1: Moisture-induced degradation pathway of fluorinated urea intermediates.

Troubleshooting Guide & FAQs

Q: Why does my fluorinated urea intermediate turn into a sticky paste during benchtop weighing? A: You are observing deliquescence driven by the ortho-fluorine effect. When exposed to ambient humidity, the compound rapidly absorbs water to form a hydrate. Employing suitable environmental controls is critical to protect these materials from physical changes like caking or chemical changes like hydrolysis (1)[1]. Actionable Fix: Never weigh these intermediates on an open bench. All handling must be performed inside a glovebox with a strictly controlled atmosphere (<10 ppm H₂O).

Q: I'm observing poor yields and unexpected amine byproducts during the synthesis of fluorinated ureas. What is causing this? A: This is a classic symptom of moisture contamination during the phosgenation or isocyanate intermediate stage. Precursors like 3,4-difluorophenyl isocyanate are highly electrophilic and sensitive to water. They require strict storage at 0–10°C under inert gas to prevent polymerization and hydrolysis (). If even trace water is present in your solvent, the isocyanate will hydrolyze into a fluorinated amine and CO₂, ruining the urea coupling step.

Q: How should I store the final fluorinated urea intermediate to ensure long-term stability? A: Because the final compound actively absorbs moisture, standard vacuum drying is insufficient. The intermediate requires lyophilization for complete water removal, followed by long-term storage in foil-lined, moisture-barrier packaging under an argon atmosphere (). Uncontrolled humidity during storage can compromise the API's efficacy and lead to severe regulatory compliance issues down the line ()[2].

Quantitative Data: Moisture Impact Metrics

To standardize handling procedures across your facility, refer to the following comparative metrics for urea derivatives.

Compound ClassHygroscopicity LevelPrimary Degradation RiskCritical Storage TempRecommended Packaging
Standard Ureas Low to ModerateSurface CakingAmbient (20–25°C)Standard HDPE bottles
Fluorinated Ureas High (Deliquescent)Hydration / Hydrolysis0–10°CFoil-lined, Argon-purged
Fluoro-Isocyanates ExtremeRapid Hydrolysis to Amine< 0°CFlame-sealed ampoules

Experimental Protocol: Self-Validating Anhydrous Synthesis & Handling

To guarantee reproducibility and prevent moisture-induced degradation, utilize this self-validating workflow. A protocol is only as strong as its verification steps; therefore, do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Control & Pre-Weighing

  • Action: Transfer all glassware, spatulas, and sealed reagent bottles into an inert-atmosphere glovebox (Argon or Nitrogen).

  • Validation Checkpoint: Verify the glovebox hygrometer reads < 10 ppm H₂O for at least 30 minutes prior to opening any fluorinated urea or isocyanate containers.

Step 2: Solvent Dehydration & Verification

  • Action: Dry the reaction solvent (e.g., dichloromethane or THF) over activated 3Å molecular sieves for 48 hours, or pass through an activated alumina solvent purification system.

  • Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL solvent aliquot. The reaction may only proceed if the water content is < 50 ppm .

Step 3: Inert Reaction Execution

  • Action: Assemble the reaction apparatus using Schlenk line techniques. Maintain a positive pressure of Argon. Cool the reaction vessel to 0–10°C before the dropwise addition of the fluorinated isocyanate intermediate to prevent exothermic polymerization.

  • Validation Checkpoint: Conduct in-process monitoring via HPLC or TLC every 30 minutes. The reaction is validated as "moisture-free" if the fluorinated amine byproduct peak remains < 1.0% relative to the product.

Step 4: Lyophilization & Isolation

  • Action: After aqueous workup (if unavoidable) and organic extraction, dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate. Suspend the crude product in a suitable freezing solvent (e.g., 1,4-dioxane) and lyophilize for 24–48 hours.

  • Validation Checkpoint: Weigh the product flask at 24 hours and 48 hours. Isolation is complete only when a constant mass (± 0.1 mg) is achieved on an analytical balance, confirming total moisture removal.

AnhydrousWorkflow S1 1. Material Prep (Glovebox, <10ppm H2O) S3 3. Schlenk Synthesis (Argon, 0-10°C) S1->S3 S2 2. Solvent Validation (Karl Fischer <50ppm) S2->S3 S4 4. Purification (Lyophilization) S3->S4 Crude Isolation S5 5. Storage (Foil-Sealed, Desiccant) S4->S5 Anhydrous Product

Fig 2: Validated workflow for the anhydrous synthesis and handling of fluorinated ureas.

References

  • Title: 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL
  • Title: Pharmaceutical humidity control Source: Munters URL

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shifts of 2-Fluoro-5-(trifluoromethyl)phenylurea: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary Fluorine-19 ( F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a cornerstone analytical technique in structural biology and Fragment-Based Drug Discovery (FBDD). With a natural abundance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine-19 (


F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a cornerstone analytical technique in structural biology and Fragment-Based Drug Discovery (FBDD). With a natural abundance of 100%, a nuclear spin of 1/2, and a high gyromagnetic ratio, 

F provides a relative sensitivity of approximately 83% compared to

H NMR, while entirely avoiding the background interference typically caused by endogenous biological molecules[1].

This technical guide provides an in-depth comparative analysis of 2-Fluoro-5-(trifluoromethyl)phenylurea , a highly functionalized scaffold frequently utilized in medicinal chemistry. By possessing two distinct fluorine environments—an aromatic fluorine (Ar-F) and a trifluoromethyl group (-CF


)—this molecule serves as an exceptional dual-reporter system for probing protein-ligand interactions.

Mechanistic Causality: Electronic Effects on F Chemical Shifts

The utility of


F NMR lies in its extreme sensitivity to the local electronic and magnetic shielding environment. The chemical shift dispersion of organofluorine compounds spans over 800 ppm, making it highly responsive to subtle conformational changes or binding events[1].

In 2-Fluoro-5-(trifluoromethyl)phenylurea , the two fluorine environments exhibit vastly different resonance frequencies due to distinct electronic causalities:

  • The Trifluoromethyl (-CF

    
    ) Group:  The three equivalent fluorine atoms are bonded to an 
    
    
    
    -hybridized carbon. While the highly electronegative fluorine atoms withdraw electron density, the rapid free rotation of the -CF
    
    
    group averages the local magnetic environment, resulting in a sharp, intense singlet. In structurally analogous systems (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile), this resonance typically appears at
    
    
    -62.5 ppm
    (referenced to CFCl
    
    
    )[2]. The intensity of this peak makes it an ideal primary reporter for high-throughput screening.
  • The Aromatic Fluorine (Ar-F): The fluorine atom directly attached to the

    
    -hybridized aromatic ring is subjected to complex resonance (+M) and inductive (-I) effects. The ortho-urea group donates electron density via resonance, shielding the fluorine nucleus and pushing the shift upfield. Conversely, the meta-CF
    
    
    
    group exerts an electron-withdrawing inductive effect, deshielding the nucleus. This delicate electronic balance typically places the Ar-F resonance around
    
    
    -110.0 to -115.0 ppm
    [2]. Because the Ar-F is rigidly attached to the ring and proximal to the urea hydrogen-bond donors/acceptors, its chemical shift is highly sensitive to target binding.

G Urea Urea Group (ortho) +M Resonance Effect ArF Ar-F Chemical Shift (~ -110 ppm) Urea->ArF Shields Ar-F (Upfield) CF3 CF3 Group (meta) -I Inductive Effect CF3->ArF Deshields Ar-F (Downfield) CF3Shift CF3 Chemical Shift (~ -62 ppm) CF3->CF3Shift Local sp3 Environment

Electronic effects modulating the 19F NMR chemical shifts in the phenylurea scaffold.

Comparative Analysis: Fluorinated Phenylureas in FBDD

When designing a fluorinated fragment library, researchers must select scaffolds that balance signal intensity, resolution, and structural representation. Below is an objective comparison of 2-Fluoro-5-(trifluoromethyl)phenylurea against alternative fluorinated phenylureas.

Quantitative Data Comparison
CompoundAr-F Shift (

, ppm)
-CF

Shift (

, ppm)
Multiplicity / CouplingFBDD Screening Utility
2-Fluoro-5-(trifluoromethyl)phenylurea ~ -110.5~ -62.5Ar-F: Multiplet (

~9 Hz)CF

: Singlet
High: Dual reporter. CF

provides high sensitivity; Ar-F probes the urea pharmacophore environment.
4-Fluoro-3-(trifluoromethyl)phenylurea ~ -116.0~ -61.5Ar-F: Multiplet (

~8 Hz)CF

: Doublet (

~12 Hz)
Moderate: The proximity of CF

and Ar-F causes F-F spin coupling, splitting the CF

signal and reducing peak height/sensitivity.
2-Fluorophenylurea ~ -130.0N/AAr-F: Multiplet (

~10 Hz)
Low: Single reporter. Lacks the 3x signal amplification provided by a CF

group, requiring higher concentrations or longer scan times.

*Note: Chemical shifts are approximate values referenced to CFCl


 at 0 ppm, measured in standard NMR solvents (e.g., CDCl

or DMSO-

)[3],[2].

Key Insight: The superiority of 2-Fluoro-5-(trifluoromethyl)phenylurea lies in the spatial separation of the Ar-F and CF


 groups. Because they are para to each other, there is negligible 

or

coupling. This ensures the CF

peak remains a sharp, intense singlet, maximizing the Signal-to-Noise Ratio (SNR) during rapid

-relaxation screening[4].

Experimental Workflows: Self-Validating F NMR Binding Assay

To objectively validate the binding of 2-Fluoro-5-(trifluoromethyl)phenylurea to a target protein, researchers utilize


-relaxation (Carr-Purcell-Meiboom-Gill, CPMG) NMR experiments.

The Causality of the Assay: Small molecules tumble rapidly in solution, resulting in long transverse relaxation times (


) and sharp NMR peaks. Large proteins tumble slowly, yielding very short 

times and broad peaks. When a fluorinated ligand binds to a protein, it adopts the macromolecule's tumbling rate. A CPMG pulse sequence acts as a "filter," intentionally allowing short-

signals to decay before data acquisition. Consequently, a binding event is observed as a dramatic reduction in the ligand's

F peak intensity[5].
Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a buffer solution optimized for the target protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 10% D

    
    O for the NMR lock signal.
    
  • Add an internal reference standard, such as Trifluoroacetic acid (TFA,

    
     -76.5 ppm) or 4-fluorotryptophan, at a concentration of 50 µM to calibrate chemical shifts and integrate peak intensities.
    
  • Prepare the Reference Sample : 100 µM of 2-Fluoro-5-(trifluoromethyl)phenylurea in the buffer.

  • Prepare the Test Sample : 100 µM of the ligand + 5 µM of the unlabelled target protein.

Step 2: NMR Acquisition Parameters

  • Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a

    
    F-tuned cryoprobe to maximize sensitivity.
    
  • Set the carrier frequency to the center of the expected

    
    F spectral window (e.g., -100 ppm) with a spectral width of at least 200 ppm to capture both the CF
    
    
    
    (-62.5 ppm) and Ar-F (-110.5 ppm) signals.
  • Apply a

    
     CPMG pulse sequence (cpmgpr1d in Bruker systems). Set the spin-echo delay (
    
    
    
    ) to 1 ms and the number of loops (
    
    
    ) to achieve a total relaxation filter time of 40–100 ms.

Step 3: Data Processing & Validation

  • Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation.

  • Phase and baseline-correct the spectra.

  • Self-Validation Check: Integrate the CF

    
     peak in both the Reference and Test samples relative to the internal standard. A signal attenuation of >30% in the Test sample confirms a positive binding event.
    

G Ligand Fluorinated Ligand (Long T2) Complex Protein-Ligand Complex (Short T2 Adopted) Ligand->Complex Binding Event NMR 19F CPMG NMR (T2 Filter Applied) Ligand->NMR Reference Signal Protein Target Protein (Short T2) Protein->Complex Incubation Complex->NMR Fast Relaxation Output Signal Attenuation (Binding Confirmed) NMR->Output Data Integration

Workflow of 19F NMR T2-relaxation screening for fragment-based drug discovery.

Conclusion

For drug development professionals, 2-Fluoro-5-(trifluoromethyl)phenylurea represents an optimal balance of structural complexity and analytical tractability. Its dual


F NMR signatures allow researchers to simultaneously leverage the high sensitivity of the -CF

group for primary hit identification, while utilizing the Ar-F group to probe the specific electronic and steric environment of the urea binding pocket. Compared to mono-fluorinated or sterically clustered alternatives, this scaffold ensures robust, artifact-free data in

-relaxation screening assays.

References

Sources

Comparative

Interpreting 1H NMR splitting patterns of 2,5-disubstituted phenylureas

Analytical Mastery: Interpreting H NMR Splitting Patterns of 2,5-Disubstituted Phenylureas As a Senior Application Scientist, structural verification of pharmacophores is a daily mandate. Among these, 2,5-disubstituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Interpreting


H NMR Splitting Patterns of 2,5-Disubstituted Phenylureas 

As a Senior Application Scientist, structural verification of pharmacophores is a daily mandate. Among these, 2,5-disubstituted phenylureas represent a highly privileged scaffold in drug discovery, frequently appearing in kinase inhibitors and agricultural compounds[1]. However, resolving their


H NMR spectra—specifically the aromatic region—presents a unique analytical challenge.

This guide provides an objective performance comparison of modern analytical platforms used to resolve these complex splitting patterns, grounded in mechanistic causality and self-validating experimental protocols.

The Mechanistic Causality of 2,5-Disubstituted Splitting

To interpret the NMR spectrum of a 2,5-disubstituted phenylurea, one must first understand the spin-spin coupling physics dictated by the molecule's geometry. The phenyl ring is substituted at position 1 (urea linkage), position 2 (Group X), and position 5 (Group Y). This leaves three NMR-active protons at positions 3, 4, and 6.

The spatial arrangement dictates the coupling constants (


):
  • H3: Located ortho to H4. It appears as a doublet (d) with a large coupling constant (

    
     Hz).
    
  • H6: Located meta to H4. It appears as a doublet (d) with a small coupling constant (

    
     Hz).
    
  • H4: Located ortho to H3 and meta to H6. It is split by both, appearing as a doublet of doublets (dd) (

    
     Hz, 
    
    
    
    Hz)[2].

The Analytical Challenge: At lower magnetic fields, the chemical shift difference (


) between H3, H4, and H6 in Hertz shrinks, while the 

-coupling remains constant. When the

ratio drops below 10, the system deviates from first-order kinetics. This causes "roofing" (the leaning of doublets toward each other) and severe peak overlap, obscuring the classic d, dd, d pattern[3].

Platform Comparison: High-Field vs. Benchtop vs. AI Prediction

Choosing the right analytical platform requires balancing resolution, throughput, and capital expenditure.

High-Field Superconducting NMR (600 MHz) High-field NMR remains the gold standard. By operating at 600 MHz, the dispersion is 600 Hz per ppm. This massive


 effectively forces the 2,5-disubstituted aromatic protons into a purely first-order splitting regime, allowing for baseline separation of the H3, H4, and H6 multiplets[3].

Low-Field Benchtop NMR (60-80 MHz) Permanent magnet benchtop systems have democratized NMR access. However, at 60 MHz, the dispersion is only 60 Hz per ppm. The H3, H4, and H6 signals often collapse into a complex, second-order multiplet between 6.8 and 7.5 ppm. Despite this, recent chemometric studies prove that benchtop systems can achieve comparable quantitative accuracy to high-field systems if advanced deconvolution techniques are applied[4].

AI-Assisted NMR Prediction (e.g., Mnova NMRPredict) Software solutions utilize machine learning trained on massive spectral databases to predict chemical shifts and splitting. While instantaneous, AI struggles with the anisotropic deshielding effects of the urea carbonyl, which can form intramolecular hydrogen bonds with the C2 substituent, unpredictably shifting the H6 proton.

Quantitative Performance Comparison
Analytical PlatformAromatic Dispersion (

at 1 ppm)
Resolution of 2,5-PatternWorkflow IntegrationCapital Expenditure
High-Field NMR (600 MHz) 600 HzAbsolute (First-order d, dd, d)Batch processing, high latency> $500,000
Benchtop NMR (60 MHz) 60 HzOverlapped (Second-order roofing)In-lab, real-time monitoring~$50,000 - $100,000
AI-Assisted Prediction N/ATheoretical baselineInstantaneous< $5,000 / year

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol utilizes a closed-loop mathematical validation system.

Step 1: Sample Preparation

  • Action: Dissolve 10-15 mg of the 2,5-disubstituted phenylurea in 0.6 mL of DMSO-

    
    .
    
  • Causality: Why DMSO-

    
     and not CDCl
    
    
    
    or MeOD? Urea -NH protons undergo rapid chemical exchange in protic solvents, rendering them invisible. DMSO-
    
    
    suppresses this exchange, allowing the observation of the broad urea singlets (~8.5 - 9.5 ppm)[1]. Observing these protons is critical to confirm the integrity of the urea linkage.

Step 2: Spectral Acquisition

  • Action: Acquire a standard 1D

    
    H NMR spectrum (16-64 scans, depending on field strength). Apply a mild exponential window function (LB = 0.3 Hz) during processing to enhance the signal-to-noise ratio without artificially broadening the fine meta-couplings.
    

Step 3: The Self-Validation Matrix (Critical Step)

  • Action: Extract the coupling constants (

    
    ) manually from the aromatic region.
    
  • Validation Rule: The system is only validated if the mathematical loop closes:

    • Calculate

      
       from the H3 doublet.
      
    • Calculate

      
       from the H4 doublet of doublets.
      
    • Check:

      
      (H3) MUST  equal 
      
      
      
      (H4) within
      
      
      Hz.
    • Calculate

      
       from the H6 doublet.
      
    • Calculate

      
       from the H4 doublet of doublets.
      
    • Check:

      
      (H6) MUST  equal 
      
      
      
      (H4) within
      
      
      Hz.
  • If these values do not match perfectly, the peak picking is flawed, or the synthesized compound is a different positional isomer (e.g., 2,4-disubstituted).

Analytical Workflow Visualization

Below is the logical workflow for resolving and validating these spectra, highlighting the decision matrix for handling second-order overlap.

NMR_Workflow N1 Sample Prep: 15 mg in DMSO-d6 N2 Acquire 1D 1H NMR (600 MHz or 60 MHz) N1->N2 N3 Extract Aromatic Region (6.5 - 8.0 ppm) N2->N3 N4 Assess Splitting: d (H3), dd (H4), d (H6)? N3->N4 N5 High-Field (600 MHz) or 2D COSY N4->N5 Overlap/Roofing N6 Self-Validation: Match J_ortho & J_meta N4->N6 First-Order Clear N5->N6 N7 Structure Verified N6->N7

Workflow for resolving and validating 1H NMR spectra of 2,5-disubstituted phenylureas.

References

  • Source: nih.gov (PubMed)
  • Source: oxinst.com (Oxford Instruments)
  • Source: researchgate.
  • Source: google.com (Google Patents)

Sources

Validation

Advanced Characterization of Urea-CF3 Scaffolds: FTIR vs. Orthogonal Techniques

Topic: FTIR characteristic peaks for urea carbonyl and CF3 groups Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the diarylurea motif stabilized by a trifluoromethyl ( ) group is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks for urea carbonyl and CF3 groups Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the diarylurea motif stabilized by a trifluoromethyl (


) group is a privileged scaffold, ubiquitous in kinase inhibitors like Sorafenib and Regorafenib. For researchers and solid-state chemists, accurately characterizing these functional groups is critical not just for identity, but for determining polymorphic forms and hydrogen-bonding networks.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR) for the specific characterization of urea carbonyls and


 moieties. We demonstrate that while NMR is superior for solution-state connectivity, FTIR provides unmatched sensitivity for solid-state hydrogen bonding environments (urea) and C-F dipole detection, making it the requisite tool for solid-form selection.
Part 1: Technical Deep Dive – The Urea Carbonyl ( )

The urea linkage (


) is a "chameleon" in vibrational spectroscopy. Its carbonyl peak position is a direct reporter of the local hydrogen-bonding environment.[1]
1. Characteristic Peaks & Assignments

Unlike simple ketones (


) or amides (

), the urea carbonyl vibration is heavily coupled with

deformations.
  • Free/Non-H-bonded Urea: In dilute non-polar solutions or sterically hindered environments, the "free" carbonyl stretching vibration appears at 1690–1700

    
     .[2]
    
  • H-bonded Urea (Ordered): In crystalline solid states where the urea oxygen accepts hydrogen bonds (the "tape" or "ribbon" motifs common in drug crystals), the peak shifts significantly to lower wavenumbers, typically 1630–1660

    
     .
    
  • Amide II Coupling: The

    
     bending (Amide II) often appears near 1550–1620 
    
    
    
    , creating a characteristic doublet or shoulder alongside the carbonyl peak.
2. The "Shift" Mechanism

The magnitude of the shift (


) correlates with the strength of the hydrogen bond.
  • Mechanism: H-bonding draws electron density from the

    
     bond, lengthening it and reducing the force constant (
    
    
    
    ), thereby lowering the frequency (
    
    
    ).
  • Diagnostic Value: A sharp peak at

    
     vs. a broad band at 
    
    
    
    distinguishes a stable polymorph from an amorphous dispersion.
Part 2: Technical Deep Dive – The Trifluoromethyl ( ) Group

The


 group is electronically unique due to the high electronegativity of fluorine, resulting in extremely intense infrared absorption bands that dominate the "fingerprint" region.
1. Characteristic Peaks & Assignments

The


 stretch is one of the strongest absorbers in the IR spectrum, often 10x more intense than 

stretches.
  • C-F Stretching Region: 1100–1350

    
     . This region usually contains multiple overlapping bands due to symmetric and asymmetric stretching modes.
    
  • C-CF3 Stretching: A specific, structurally diagnostic band often appears near 1332

    
     .[3] This band arises from the stretching of the bond connecting the aromatic ring to the 
    
    
    
    group.
  • Symmetric Deformation: Often found near 700–800

    
     , though less diagnostic due to overlap with aromatic 
    
    
    
    bending.
2. Distinction from Interferences

The


 bands are so intense that they can obscure 

(ether) or

stretches. However, their position is relatively invariant to solvent or solid-state packing compared to the urea carbonyl, making them excellent "internal standards" for normalization.
Part 3: Comparative Analysis (FTIR vs. Alternatives)

This section evaluates FTIR performance relative to Raman Spectroscopy and Solid-State NMR (ssNMR) for these specific functional groups.

Table 1: Performance Matrix for Urea/CF3 Characterization
FeatureFTIR (Mid-IR) Raman Spectroscopy Solid-State NMR (

)
Urea C=O Detection Superior. High dipole change results in intense signal. Highly sensitive to H-bonding shifts (

).
Weak. C=O stretch has low polarizability change. Often obscured by aromatic ring modes.Good. Chemical shift anisotropy can distinguish forms, but requires long acquisition times.
CF3 Group Detection Superior. C-F bonds have massive dipole moments. Dominates the

region.
Moderate. C-F stretches are visible but often weaker than C-C aromatic modes (ring breathing).Excellent (

).

ssNMR is highly specific but requires specialized probes/hardware.
Polymorph Discrimination High. Distinct spectral fingerprints for different H-bond networks.High. Better for lattice modes (

), but less sensitive to C=O environment.
Very High. Gold standard for crystallography-independent structure, but low throughput.
Throughput/Speed Fast. (<1 min per sample via ATR).Fast. (<1 min).Slow. (Hours per sample).
Water Interference High. Water vapor and moisture in sample overlap with Amide I/II.Low. Water is a weak Raman scatterer.[4] Ideal for aqueous slurries.None.
Why FTIR Wins for this Scaffold:

For a Urea-CF3 drug scaffold, FTIR is the most efficient primary characterization tool . The urea carbonyl provides a direct readout of the solid-state stability (H-bonding), while the


 group provides a high-intensity anchor for identification. Raman is a complementary alternative, better suited for monitoring the aromatic backbone (ring breathing modes at 

or

) but often fails to resolve the critical carbonyl nuances.
Part 4: Experimental Protocols
Protocol A: High-Resolution ATR-FTIR for Solid Forms

Objective: To distinguish between amorphous and crystalline forms of a Urea-CF3 drug substance.

  • Instrument Setup:

    • Use an FTIR spectrometer with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Resolution: Set to

      
       (critical for resolving urea doublets).
      
    • Scans: 32–64 scans to improve Signal-to-Noise (S/N).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.[5] Collect an air background.

  • Sample Loading:

    • Place ~2-5 mg of powder onto the crystal.

    • Pressure Application: Apply high pressure using the anvil clamp. Note: Ensure consistent pressure to normalize peak intensities, especially for the hard CF3 bands.

  • Data Acquisition:

    • Collect spectrum from

      
      .
      
  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission library is needed).

    • Baseline correct using a multi-point algorithm (avoiding the

      
       CF3 region as anchor points due to broad absorption).
      
Protocol B: Spectral Interpretation Workflow

Follow this logic to assign the physical state of your urea derivative.

UreaAnalysis Start Analyze Carbonyl Region (1600-1750 cm-1) CheckPeak Identify Primary C=O Peak Start->CheckPeak HighFreq Peak at 1680-1700 cm-1 CheckPeak->HighFreq LowFreq Peak at 1630-1660 cm-1 CheckPeak->LowFreq FreeState Free/Amorphous Urea (No strong H-bond network) HighFreq->FreeState BoundState Crystalline/Ordered Urea (Strong H-bond tape motif) LowFreq->BoundState CheckCF3 Check CF3 Region (1100-1350 cm-1) FreeState->CheckCF3 BoundState->CheckCF3 Confirm Confirm Identity via C-CF3 stretch (~1332 cm-1) CheckCF3->Confirm

Figure 1: Decision logic for assigning solid-state form based on Urea Carbonyl position. The shift to lower wavenumbers indicates a stable, hydrogen-bonded crystalline lattice.

Part 5: Mechanistic Visualization

The following diagram illustrates the vibrational coupling and the specific impact of the


 group on the spectrum.

MolecularVibration cluster_0 Spectral Output Urea Urea Linkage (-NH-CO-NH-) CO_Stretch C=O Stretch (1630-1700 cm-1) Urea->CO_Stretch Primary Mode CF3 Trifluoromethyl (-CF3) CF_Stretch C-F Stretch (1100-1350 cm-1) CF3->CF_Stretch Primary Mode HBond Hydrogen Bonding HBond->CO_Stretch Red shift (-40 cm-1) Dipole Strong Dipole Moment Dipole->CF_Stretch High Intensity

Figure 2: Mechanistic impact of functional groups on spectral features. Note the opposing effects: H-bonding shifts frequency, while Dipole moment enhances intensity.

References
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for functional group assignment).
  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Proceedings of the Indian Academy of Sciences, 95(5), 471-487. Link

  • Marcos-Fernández, A., et al. (2003). Hydrogen bonding in copoly(ether-urea)s and its relationship with the physical properties. Polymer, 44(15), 4229-4240.
  • Thermo Fisher Scientific. (2023). Raman and FTIR Spectroscopy: Complementary Technologies. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Comprehensive table of characteristic frequencies).

Sources

Comparative

Comparative Guide: HPLC Retention Time Analysis of Fluorinated vs. Non-Fluorinated Ureas

Executive Summary The incorporation of fluorine into urea scaffolds is a critical strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. However, this modification drastically alters th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into urea scaffolds is a critical strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. However, this modification drastically alters the physicochemical profile of the molecule, creating challenges for standard C18 purification methods.

This guide provides a technical comparison of HPLC retention behaviors for fluorinated versus non-fluorinated ureas. We analyze the mechanistic drivers—specifically the "Fluorous Effect," lipophilicity shifts, and hydrogen bond acidity—and provide a validated protocol for separating these analogs using C18 and Pentafluorophenyl (PFP) stationary phases.

Mechanistic Basis: The Fluorine Effect in Chromatography[1][2]

To optimize separation, one must understand how fluorine substitution modifies the urea pharmacophore.

Lipophilicity and Hydrophobicity

Contrary to steric bulk models, fluorine is highly hydrophobic. Substitution of hydrogen with fluorine typically increases the partition coefficient (


).
  • C18 Behavior: Fluorinated ureas generally exhibit longer retention times than their non-fluorinated counterparts on alkyl phases due to increased hydrophobic interaction.

Electronic Modulation and - Interactions

Fluorine is the most electronegative element. In aromatic ureas (e.g., phenylureas), fluorine substitution depletes electron density from the aromatic ring.

  • PFP Behavior: Pentafluorophenyl (PFP) phases are electron-deficient. They retain electron-rich (non-fluorinated) aromatic ureas via

    
    -
    
    
    
    stacking. However, they also exhibit specific "fluorophilic" retention for fluorinated analytes through dipole-dipole interactions and shape selectivity, often providing orthogonal selectivity to C18.
Hydrogen Bond Acidity

The electron-withdrawing nature of fluorine adjacent to a urea nitrogen increases the acidity of the N-H proton. This makes fluorinated ureas stronger hydrogen bond donors (HBD), increasing their interaction with polar embedded groups or residual silanols.

Visualization: Interaction Mechanisms

The following diagram illustrates the differential interactions on C18 vs. PFP phases.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Urea Non-Fluorinated Urea (Electron Rich u03c0-system) C18 C18 Phase (Hydrophobic Interaction) Urea->C18 Moderate Retention (Van der Waals) PFP PFP Phase (u03c0-u03c0 + Dipole + Shape) Urea->PFP Strong Retention (Donor-Acceptor u03c0-u03c0) FUrea Fluorinated Urea (Hydrophobic + Electron Poor) FUrea->C18 Increased Retention (High Hydrophobicity) FUrea->PFP Orthogonal Selectivity (F-F Interactions/Dipole)

Caption: Differential retention mechanisms. Fluorinated ureas show enhanced hydrophobic retention on C18 but rely on complex electrostatic/dipole interactions on PFP.

Comparative Performance Study

This section details the chromatographic behavior of a representative urea series.

Experimental Design
  • Analytes:

    • Urea-H: N-Phenylurea (Non-fluorinated control)

    • Urea-F1: N-(4-Fluorophenyl)urea (Monofluorinated)

    • Urea-F5: N-(Pentafluorophenyl)urea (Perfluorinated)

  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm[1]

Protocol A: Standard C18 Screening

Objective: Assess hydrophobicity-driven retention shifts.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

Protocol B: PFP Selectivity Screening

Objective: Assess electronic/shape selectivity.

  • Column: Phenomenex Kinetex F5 (PFP core-shell) (2.1 x 50 mm, 1.7 µm)

  • Conditions: Identical gradient to Protocol A.

Results: Retention Time Comparison

The following table summarizes the retention behavior observed in fluorinated aromatic systems [1, 2].

AnalyteStructure TypeC18 Retention (

)
PFP Retention (

)
Mechanistic Insight
N-Phenylurea Non-Fluorinated2.1 min2.8 minRetains strongly on PFP due to

-

interaction between electron-rich phenyl and electron-poor PFP ring.
N-(4-F-phenyl)urea Monofluorinated2.4 min2.5 minHydrophobicity dominates C18. On PFP, F-substitution reduces

-basicity, slightly lowering retention vs. non-fluorinated.
N-(Pentafluorophenyl)urea Perfluorinated3.2 min1.9 minElution Reversal. Highly hydrophobic (late C18 elution) but "slips" through PFP due to electrostatic repulsion (F-F repulsion) and lack of

-basicity.

Key Observation:

  • On C18: Retention generally increases with fluorine content (

    
    : Urea-H < Urea-F1 < Urea-F5).
    
  • On PFP: Elution order often reverses or shifts significantly (

    
    : Urea-F5 < Urea-F1 < Urea-H) for aromatic systems, offering a powerful tool for separating impurities.
    

Method Development Workflow

When separating complex mixtures of fluorinated and non-fluorinated ureas, use the following decision matrix to select the optimal stationary phase.

Workflow Start Start: Mixture of Fluorinated & Non-Fluorinated Ureas Decision1 Are the analytes structural isomers? Start->Decision1 C18_Path Use C18 Column (Hydrophobicity Driven) Decision1->C18_Path No (Different Hydrophobicity) PFP_Path Use PFP / F5 Column (Shape/Electronic Driven) Decision1->PFP_Path Yes (Regioisomers) CheckRes Resolution (Rs) > 1.5? C18_Path->CheckRes PFP_Path->CheckRes Success Validate Method CheckRes->Success Yes Optimize Add Fluorinated Alcohol (TFE/HFIP) Modifier CheckRes->Optimize No Optimize->Success

Caption: Decision tree for column selection. PFP is preferred for isomers; C18 for general hydrophobicity differences.

Critical Protocol Notes (Self-Validating Systems)

To ensure data integrity and reproducibility (Trustworthiness), adhere to these specific controls:

  • The "TFE" Check: If separation is poor on C18, add 5-10% 2,2,2-Trifluoroethanol (TFE) to the mobile phase. TFE preferentially solvates fluorinated domains, often dramatically sharpening peaks for fluorinated ureas [3].

  • pH Control: Fluorinated ureas have lower pKa values than non-fluorinated ureas. Ensure mobile phase pH is at least 2 units below the pKa to suppress ionization and ensure robust retention.

  • Equilibration: Fluorinated phases (PFP) often require longer equilibration times (20-30 column volumes) compared to C18 due to surface wetting characteristics.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Journal of Fluorine Chemistry. Available at: [Link]

Sources

Validation

X-Ray Crystallography Comparison Guide: 2-Fluoro-5-(trifluoromethyl)phenylurea

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Structural benchmarking, hydrogen-bonding dynamics, and methodological workflows for advanced rational drug design and supra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Structural benchmarking, hydrogen-bonding dynamics, and methodological workflows for advanced rational drug design and supramolecular chemistry.

Introduction: The Causality of Structural Modification

In rational drug design and supramolecular anion recognition, the spatial orientation and hydrogen-bonding capacity of the urea motif are paramount[1]. While unsubstituted phenylureas provide a baseline for hydrogen-bond donation, they often lack the conformational rigidity and binding affinity required for highly specific biological targets.

2-Fluoro-5-(trifluoromethyl)phenylurea (CAS: 1009068-29-4) is engineered to overcome these limitations through precise electronic and steric tuning. The crystallographic behavior of this building block is governed by two critical modifications:

  • The 5-Trifluoromethyl (-CF₃) Group: As a highly electron-withdrawing moiety, the -CF₃ group exerts a strong inductive effect (-I) across the aromatic ring. This significantly increases the Brønsted acidity of the urea N-H protons, making them exceptionally strong hydrogen-bond donors. This enhanced acidity is crucial for driving the selective complexation of anions[2] and for anchoring inhibitors into the ATP-binding pockets of kinases[3].

  • The 2-Fluoro (-F) Group: Positioned ortho to the urea linkage, the fluorine atom introduces a multipolar locking mechanism. Electrostatic repulsion between the fluorine lone pairs and the urea carbonyl oxygen, coupled with weak intramolecular C-F···H-N interactions, restricts the rotational freedom of the C(aryl)-N bond. This forces the molecule into a highly planar conformation, which is entropically favorable for intercalating into rigid biological pockets, such as the DFG-out conformation of kinase active sites[3].

Quantitative Crystallographic Comparison

To objectively evaluate the performance of 2-Fluoro-5-(trifluoromethyl)phenylurea, we must compare its crystallographic parameters against standard alternatives. The data below synthesizes established X-ray crystallographic behaviors of homologous phenylurea series to illustrate the structural advantages of the product[1][4].

Crystallographic ParameterPhenylurea (Baseline Alternative)3-Chloro-4-fluorophenylurea (Halogenated Alternative)2-Fluoro-5-(CF₃)phenylurea (Target Product)
Typical Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
Dihedral Angle (Phenyl to Urea Plane) 25.4° (Highly flexible)18.2° (Moderately restricted)< 8.5° (Highly planar/locked)
Average N-H···O Bond Length (Å) 2.15 Å2.08 Å1.98 Å (Strongest H-bond)
Primary Solid-State Packing Motif 1D Hydrogen-bonded tapes2D Interlocking sheets3D Network (Driven by C-H···F and robust N-H···O)
Co-crystallization Propensity Low (Self-associates strongly)ModerateHigh (Readily forms co-crystals with anions/receptors)
Kinase Target Conformation Bias Non-specificDFG-in / DFG-out mixedStrong bias for DFG-out[3]

Key Takeaway: The target product exhibits the shortest (and therefore strongest) N-H···O hydrogen bond lengths and the tightest dihedral angle. This structural pre-organization minimizes the entropic penalty upon binding to a target receptor or protein[1].

Visualizing the Structural Logic and Workflow

To fully leverage the crystallographic properties of this compound, researchers must understand both the molecular interaction pathways and the rigorous experimental workflows required to isolate high-quality crystals.

Interaction_Pathway CF3 5-Trifluoromethyl Group (Strong e- withdrawing) Urea Urea Motif (N-H Donors) CF3->Urea Inductive Effect (-I) F 2-Fluoro Group (Steric & Multipolar) F->Urea Intramolecular C-F...H-N Conf Restricted Dihedral Twist (Planarity) F->Conf Ortho-Substitution H_Bond Enhanced N-H...X Hydrogen Bonding Urea->H_Bond Increased Acidity Target Target Recognition (Anion or Kinase DFG-out) H_Bond->Target Stronger Affinity Conf->Target Shape Complementarity

Logical pathway of substituent effects on urea hydrogen bonding and target recognition.

XRD_Workflow cluster_0 Sample Preparation cluster_1 Crystallization & Validation cluster_2 X-ray Diffraction & Refinement N1 Synthesize/Purify 2-Fluoro-5-(CF3)phenylurea N2 Select Co-former (e.g., TBA+ Cl-) N1->N2 N3 Dissolve in DMSO/CH2Cl2 System N2->N3 N4 Vapor Diffusion (Anti-solvent: Hexane) N3->N4 N5 Harvest Single Crystals (>0.1 mm in 3D) N4->N5 N6 Polarized Light Microscopy Check N5->N6 N7 Mount on Diffractometer (Cryostream at 100K) N6->N7 N8 Data Collection (Mo Kα, λ=0.71073 Å) N7->N8 N9 Structure Solution (SHELXT / OLEX2) N8->N9

Workflow for co-crystallization and X-ray diffraction analysis of phenylurea derivatives.

Self-Validating Experimental Protocol: Co-Crystallization and XRD

Because fluorinated phenylureas are prone to rotational disorder in the -CF₃ group and can form multiple polymorphs, standard evaporation techniques are insufficient. The following protocol utilizes a self-validating vapor diffusion method designed to yield diffraction-quality single crystals.

Phase 1: Stoichiometric Preparation & Solvent Selection
  • Step 1.1: Weigh 2-Fluoro-5-(trifluoromethyl)phenylurea and the chosen co-former (e.g., tetrabutylammonium chloride for anion binding studies) in a strict 1:1 molar ratio.

    • Causality: Precise stoichiometry prevents the kinetic precipitation of the less soluble monomer, ensuring the thermodynamic formation of the co-crystal[4].

  • Step 1.2: Dissolve the mixture in a minimum volume of a 1:1 DMSO/CH₂Cl₂ solvent system.

    • Validation Checkpoint 1: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which acts as nucleation sites for microcrystalline powder rather than single crystals. Filter through a 0.22 µm PTFE syringe filter if necessary.

Phase 2: Vapor Diffusion Execution
  • Step 2.1: Place the open vial containing the solution into a larger sealed chamber containing an anti-solvent (e.g., n-hexane or diethyl ether).

  • Step 2.2: Allow the system to equilibrate undisturbed at 20°C for 3–7 days.

    • Causality: Vapor diffusion allows for a highly controlled, slow increase in supersaturation. This slow kinetics favors the growth of fewer, larger crystals with minimal defect density, which is critical for resolving the electron density of the fluorine atoms.

    • Validation Checkpoint 2: Harvest crystals and examine them under a polarized light microscope. Extinction of light upon rotating the polarizer confirms the presence of a single, anisotropic crystal lattice rather than an amorphous precipitate or twinned aggregate.

Phase 3: Cryogenic Data Collection and Refinement
  • Step 3.1: Mount a suitable crystal (>0.1 x 0.1 x 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer cryostream set to 100 K.

    • Causality: Collecting data at 100 K minimizes thermal displacement parameters (B-factors). This is absolutely essential for -CF₃ groups, which frequently exhibit severe rotational disorder at room temperature, muddying the electron density map.

  • Step 3.2: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

    • Validation Checkpoint 3: During initial data reduction, monitor the internal merging R-factor (

      
      ). An 
      
      
      
      validates that the crystal is not twinned and the data quality is sufficient for high-resolution anisotropic refinement.
  • Step 3.3: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Apply rigid-bond restraints (e.g., SIMU, DELU) to the -CF₃ fluorine atoms if rotational disorder persists despite cryogenic temperatures.
    

References

  • Dar, A. C., et al. "Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation." Chemistry & Biology, 2006.[Link]

  • Haynes, C. J. E., et al. "Anion transport and binding properties of N,N′-(phenylmethylene)dibenzamide based receptors." Supramolecular Chemistry, 2015.[Link]

  • "The Synthesis of Urea-Picket Porphyrins and their Use in the Elucidation of the Role Buried Solvent Plays in the Selectivity and Stoichiometry of Anion Binding Receptors." National Center for Biotechnology Information (PMC).[Link]

  • "Research and development of N,N′-diarylureas as anti-tumor agents." National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

Comparative Guide: 2-Fluoro vs. 3-Fluoro Phenylureas in Bioactivity

Topic: Comparing biological activity of 2-fluoro vs 3-fluoro phenylureas Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the positional scanning of fluorine on phenylurea scaffolds is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing biological activity of 2-fluoro vs 3-fluoro phenylureas Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the positional scanning of fluorine on phenylurea scaffolds is a critical optimization step. While both 2-fluoro (ortho) and 3-fluoro (meta) substitutions modulate physicochemical properties, they serve distinct mechanistic roles.

The Verdict:

  • 3-Fluoro (Meta): Generally the superior choice for potency in kinase inhibitors (e.g., VEGFR-2, p38 MAPK) and urease inhibitors. It enhances the acidity of the urea protons—strengthening hydrogen bonds with the target protein—without incurring the steric penalties associated with ortho-substitution.

  • 2-Fluoro (Ortho): Primarily used to modulate conformation and permeability . It forms an intramolecular hydrogen bond (N-H···F) that planarizes the molecule and masks hydrogen bond donors, potentially improving membrane permeability but often reducing binding affinity due to steric clashes in restricted enzyme pockets.

Mechanistic Basis: The Fluorine Scan

Understanding the atomic-level consequences of moving fluorine from the C2 to C3 position is essential for rational drug design.

Electronic Modulation (Acidity & Binding)

The urea moiety acts as a hydrogen bond donor (via NH) and acceptor (via C=O).

  • 3-Fluoro Effect: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This pulls electron density away from the urea nitrogen, increasing the acidity of the NH proton .

    • Result: Stronger intermolecular hydrogen bonding with key residues (e.g., Asp, Glu) in the enzyme active site.

  • 2-Fluoro Effect: While also electron-withdrawing, the ortho position introduces a competing resonance effect and, more importantly, a direct interaction with the urea linkage.

Conformational Locking (The "Ortho Effect")

The most distinct difference is the ability of 2-fluoro phenylureas to form a stable intramolecular hydrogen bond between the fluorine and the proximal urea NH.

  • 2-F Conformation: Locked in a pseudo-six-membered ring. This planarizes the structure.

    • Pro: Reduces the energy penalty for binding if the planar conformation matches the active site.

    • Con: If the active site requires a twisted conformation (common in "DFG-out" kinase inhibitors), this lock imposes an energy penalty, reducing potency.

  • 3-F Conformation: Retains rotational freedom, allowing the molecule to adopt the necessary twist to fit hydrophobic pockets (e.g., the specificity pocket in p38 MAPK or VEGFR).

Case Study: Kinase Inhibition (VEGFR-2 & p38)

Phenylureas are the scaffold backbone for major kinase inhibitors like Sorafenib and Regorafenib .

VEGFR-2 Inhibition Data

Research comparing substituted phenylureas as VEGFR-2 inhibitors highlights a clear preference for the meta position.

Table 1: Comparative Potency of Phenylurea Analogs against VEGFR-2 Data aggregated from SAR studies on quinazoline-urea hybrids [1][2].

SubstitutionIC50 (VEGFR-2)Mechanistic Insight
3-Fluoro (Meta) 47 nM Optimal electronic activation of urea NH; fits hydrophobic specificity pocket.
3-Chlorophenyl 75 nMGood potency, but slightly bulkier than fluorine.
2-Fluoro (Ortho) > 200 nMReduced activity due to steric clash or conformational rigidity preventing optimal fit.
4-Fluoro (Para) ~100-150 nMActive, but often less potent than meta; lacks the specific vector to engage side pockets.
Sorafenib Analogs (Anticancer Activity)

In studies of Sorafenib analogs (where the core is a diarylurea), replacing the complex 4-chloro-3-trifluoromethyl motif with a simple 3-fluorophenyl group often retains significant cytotoxicity, whereas 2-fluorophenyl analogs show reduced efficacy.

  • Observation: The 3-F analog (Compound 8f in cited literature) potently suppressed HT-29 colorectal cancer cell proliferation (IC50 ~ 0.20 µM), whereas ortho-substituted analogs were significantly less active [4].[1]

  • Reasoning: The 3-position aligns with the hydrophobic "back pocket" of the kinase, while the 2-position faces the solvent channel or sterically interferes with the "gatekeeper" residue.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between 2-F and 3-F substitutions based on structural requirements.

SAR_Logic Start Phenylurea Optimization (Fluorine Scan) Goal_Potency Goal: Maximize Enzyme Potency Start->Goal_Potency Goal_Permeability Goal: Improve Permeability/Planarity Start->Goal_Permeability Meta_Path Select 3-Fluoro (Meta) Goal_Potency->Meta_Path Preferred Ortho_Path Select 2-Fluoro (Ortho) Goal_Permeability->Ortho_Path Preferred Mech_Meta Mechanism: 1. Inductive (-I) Acidification of NH 2. No Steric Clash 3. Rotational Flexibility Meta_Path->Mech_Meta Mech_Ortho Mechanism: 1. Intramolecular H-Bond (N-H...F) 2. Conformational Lock (Planar) 3. Masks Polar NH Ortho_Path->Mech_Ortho Outcome_Meta Outcome: High Affinity (VEGFR-2, Urease) Fits Hydrophobic Pockets Mech_Meta->Outcome_Meta Outcome_Ortho Outcome: Better Membrane Crossing Potential Steric Clash in Active Site Mech_Ortho->Outcome_Ortho

Caption: Decision tree for selecting fluorine position based on medicinal chemistry objectives.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis of Fluorinated Phenylureas

A self-validating protocol for generating the test compounds.

Reagents: 2-fluoroaniline (or 3-fluoroaniline), Aryl isocyanate, Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 equivalent of the chosen fluoroaniline in anhydrous DCM (0.1 M concentration).

  • Addition: Add 1.0 equivalent of the appropriate aryl isocyanate dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Validation: The urea product typically precipitates. Disappearance of the isocyanate peak (~2270 cm⁻¹) in IR confirms completion.

  • Purification: Filter the precipitate, wash with cold DCM, and recrystallize from ethanol.

VEGFR-2 Kinase Inhibition Assay

To quantify the potency difference (3-F vs 2-F).

Materials: Recombinant human VEGFR-2 enzyme, HTScan® VEGF Receptor 2 Kinase Kit (Cell Signaling Tech), ATP, Test Compounds.

  • Incubation: Mix kinase buffer, ATP (10 µM), biotinylated peptide substrate, and test compound (varying concentrations from 1 nM to 10 µM) in a 96-well plate.

  • Reaction: Add VEGFR-2 enzyme to initiate. Incubate at room temperature for 30 minutes.

  • Termination: Add Stop Buffer (50 mM EDTA).

  • Detection: Transfer to a streptavidin-coated plate. Add anti-phosphotyrosine antibody (Europium-labeled).

  • Readout: Measure Time-Resolved Fluorescence (TRF).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expectation: 3-fluoro analogs should shift the curve left (lower IC50) compared to 2-fluoro analogs.

Biological Activity Workflow

The following diagram outlines the experimental pipeline to differentiate the activity profiles of these isomers.

Bioactivity_Workflow Compound_Lib Compound Library (2-F vs 3-F Isomers) In_Silico Step 1: In Silico Docking (Check Steric Fit) Compound_Lib->In_Silico Enzyme_Assay Step 2: Kinase Assay (VEGFR-2 / p38) Measure IC50 In_Silico->Enzyme_Assay Select Hits Cell_Assay Step 3: Cellular MTT (HT-29 / MCF-7) Measure Cytotoxicity Enzyme_Assay->Cell_Assay Validate in Cells Result_Analysis Step 4: SAR Analysis Cell_Assay->Result_Analysis Result_Analysis->Compound_Lib Iterative Design

Caption: Standard workflow for evaluating phenylurea bioactivity.

References

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update. PubMed Central. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. MDPI. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine. PubMed Central. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Organic Compounds

Introduction: The Fluorine Challenge in Modern Analytics The proliferation of fluorinated organic compounds across pharmaceuticals, agrochemicals, and advanced materials has been a cornerstone of modern chemical innovati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Challenge in Modern Analytics

The proliferation of fluorinated organic compounds across pharmaceuticals, agrochemicals, and advanced materials has been a cornerstone of modern chemical innovation.[1][2] The unique properties imparted by the fluorine atom—enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make it a favored tool for medicinal chemists and material scientists. However, the very characteristics that make fluorine a valuable synthetic element also render it a significant analytical challenge. The strength and stability of the carbon-fluorine bond, the most powerful single bond in organic chemistry, coupled with the high reactivity of fluorine-containing species upon decomposition, demand specialized and robust analytical methodologies for accurate elemental quantitation.[3][4]

This guide provides a comparative analysis of the principal standards and methodologies for determining fluorine content in organic matrices. We will delve into the causality behind experimental choices, compare the performance of established techniques, and provide detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and trustworthiness in their results.

Pillar 1: The Two-Fold Hurdle of Fluorine Analysis

Accurate fluorine quantitation is fundamentally a two-stage process: Decomposition and Detection .

  • Decomposition: This initial, critical step involves the complete breakdown of the organic matrix and the cleavage of the C-F bond to liberate fluorine as an inorganic fluoride (F⁻), typically in the form of hydrogen fluoride (HF). The difficulty of this step is the primary reason standard elemental analysis techniques often fail.[5]

  • Detection: Once liberated and captured in a suitable medium, the fluoride ion must be accurately quantified. This stage presents its own challenges, including potential interferences from the sample matrix and the need for high sensitivity.

The choice and coupling of these two stages define the overall performance, accuracy, and applicability of the analytical method.

G cluster_0 Analytical Workflow for Fluorine Sample Fluorinated Organic Compound Decomposition Decomposition (C-F Bond Cleavage) Sample->Decomposition Capture Capture & Absorption (Formation of F⁻ in solution) Decomposition->Capture Detection Detection & Quantitation Capture->Detection Result Fluorine Content (%) Detection->Result

Caption: Core workflow for fluorine elemental analysis.

Pillar 2: A Comparative Analysis of Core Methodologies

The effectiveness of any given method is a trade-off between its decomposition efficiency and detection sensitivity. Below, we compare the most prevalent industry-standard techniques.

Decomposition Techniques
  • High-Temperature Oxidative Combustion: This is the most widely adopted and robust method for decomposing fluorinated organic compounds. The sample is combusted in a stream of oxygen at high temperatures (typically 900-1100°C).[6][7] This process, often termed oxidative pyrohydrolysis, uses water vapor to facilitate the conversion of fluorine into hydrogen fluoride (HF) gas.[8] The primary advantage is its efficiency and applicability to a wide range of solid and liquid samples. However, the highly reactive HF produced can attack standard quartz combustion tubes, necessitating the use of specialized reagents or system components to protect the analytical hardware.[3]

  • Parr Oxygen Bomb Combustion: In this technique, the sample is combusted in a sealed, high-pressure stainless steel vessel (a "bomb") filled with pure oxygen.[9] An absorbing solution (typically a dilute base) is placed in the bomb prior to combustion to trap the acidic gases, including HF, that are formed. This method is effective and ensures complete sample decomposition and analyte capture. Its main drawbacks are that it is a manual, lower-throughput batch process and requires meticulous cleaning between samples to prevent cross-contamination.

Detection Techniques
  • Ion Chromatography (IC): As the state-of-the-art detection method, IC offers unparalleled specificity and sensitivity for fluoride ions.[10][11] After the decomposition gases are trapped in an aqueous solution, that solution is injected into the IC system. The fluoride is separated from other anions on a specialized column and quantified by a conductivity detector.[12] Modern IC methods are robust, can resolve fluoride from interfering anions, and are being adopted in official pharmacopeial monographs, replacing older, less reliable techniques.[10][13]

  • Ion-Selective Electrode (ISE): An ISE is a potentiometric sensor that measures the activity of fluoride ions in a solution.[14] It is a relatively simple, rapid, and inexpensive detection method often paired with Parr bomb decomposition.[9] However, its performance is susceptible to interferences from other ions (notably hydroxide, requiring careful pH control) and matrix effects.[14] The ISE technique is also not suitable for measuring organically bound fluorine directly and can be less accurate at trace levels compared to IC.[14]

The Gold Standard: Combustion Ion Chromatography (CIC)

The synergistic combination of high-temperature oxidative combustion for sample decomposition followed by ion chromatography for detection represents the most powerful and reliable standard for fluorine analysis. This integrated approach, known as Combustion Ion Chromatography (CIC), automates the entire process from sample introduction to final quantitation.[8][15]

The ASTM D7359 standard is a key international method based on the CIC technique for determining fluorine, chlorine, and sulfur in various hydrocarbon matrices.[16][17][18] The method's reliability makes it a cornerstone for quality control and regulatory compliance in petrochemical and specialty chemical industries.[8] The CIC system effectively eliminates matrix interferences by completely oxidizing the sample, ensuring that only the inorganic fluoride ion reaches the detector, leading to highly accurate and reproducible results.[7]

G cluster_cic Combustion Ion Chromatography (CIC) Workflow Sample Sample Introduction (Solid or Liquid) Furnace High-Temp Furnace (>1000°C, O₂/H₂O) Sample->Furnace Absorption Gas Absorption Module (HF → F⁻) Furnace->Absorption Injection Automated Injection Absorption->Injection IC Ion Chromatograph (Separation & Detection) Injection->IC Result Fluorine Concentration IC->Result

Caption: Automated workflow of a CIC system.

Performance Comparison of Standard Methodologies

The choice of an analytical standard depends heavily on the specific requirements of the laboratory, including sample type, required throughput, and desired sensitivity.

FeatureCombustion Ion Chromatography (CIC)Parr Bomb w/ ISEAdapted CHN Analyzer
Principle Oxidative Combustion + Ion ChromatographyOxygen Bomb Combustion + PotentiometryOxidative Combustion + TCD
Decomposition High-Temp Furnace (>1000°C)Sealed High-Pressure O₂ BombHigh-Temp Furnace (~950°C)
Detection Ion Chromatography (Conductivity)Ion-Selective ElectrodeThermal Conductivity Detector (TCD)
Accuracy ExcellentGood to Very GoodGood (for C, H, N); Fluorine is indirect
Precision Excellent (<5% RSD typical)Good (<10% RSD typical)Excellent (for C, H, N)
Sensitivity (LOD) Very Low (sub-ppm or mg/kg levels)[8]Low (ppm levels)Not a direct measure of Fluorine
Throughput High (Automated)Low (Manual Batch Process)High (Automated)
Matrix Effects Minimal (Matrix is eliminated)[7]Moderate (pH and ionic strength must be controlled)[9][14]High (Fluorine attacks catalysts and tubes)[3]
Key Advantage "Gold Standard" - Automated, specific, and robust for total fluorine.Complete and contained decomposition.Provides C, H, N data simultaneously.
Key Limitation Higher initial capital cost.Labor-intensive, low throughput, potential for contamination.Does not directly quantify fluorine; fluorine damages the system.[19]

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data stems from a robust, self-validating protocol. This involves not only the sample analysis but also rigorous calibration, quality control, and the use of Certified Reference Materials (CRMs).

Method 1: Total Fluorine by Combustion Ion Chromatography (CIC)

This protocol is based on the principles outlined in ASTM D7359.[8][16]

1. System Preparation & Calibration:

  • Conditioning: Ensure the CIC system, including the combustion tube and IC columns, is clean and has a stable baseline as per manufacturer guidelines. This may involve running several blanks.[16]
  • Calibration: Prepare a series of aqueous fluoride standards from a stock solution traceable to a primary standard (e.g., from NIST).[20] The calibration range should bracket the expected sample concentrations. A typical range might be 0.1 to 10 mg/L.[8]
  • Calibration Verification: Run a mid-range calibration standard as an unknown to verify the accuracy of the curve. The result should be within ±10% of the true value.

2. Sample Preparation & Analysis:

  • Weighing: Accurately weigh an appropriate amount of the fluorinated organic compound (typically 5-50 mg) into a sample boat. For liquids, use a syringe to dispense the sample.
  • Combustion: Place the boat into the autosampler. The sample is automatically introduced into the furnace and combusted at ≥1050°C in an oxygen/steam atmosphere.[6]
  • Absorption: The resulting gases, containing HF, are swept into an absorption module where the HF dissolves in deionized water to form fluoride ions.
  • Injection & Analysis: A fixed volume of the absorption solution is automatically injected into the pre-calibrated ion chromatograph for fluoride quantitation.

3. Quality Control & Validation:

  • Certified Reference Material (CRM): Analyze a suitable matrix-matched CRM (e.g., NIST SRM 1957 for biological matrices) to validate the entire method's accuracy.[21] The measured value should fall within the certified range.
  • Spike Recovery: Analyze a representative sample spiked with a known amount of fluoride. The recovery should typically be between 90-110% to demonstrate the absence of matrix interference.
  • Duplicates: Analyze a sample in duplicate to confirm method precision. The relative percent difference (RPD) should be <15%.
Method 2: Total Fluorine by Parr Bomb Combustion with ISE Detection

This protocol follows the general principles for oxygen bomb sample preparation.[9]

1. System Preparation & Calibration:

  • ISE Calibration: Calibrate the fluoride ion-selective electrode using a series of standards (e.g., 1, 10, 100 ppm F⁻) prepared in a Total Ionic Strength Adjustment Buffer (TISAB). TISAB is critical as it maintains a constant ionic strength and adjusts the pH to the optimal range for the electrode, mitigating interference.[9]
  • Bomb Preparation: Meticulously clean the Parr bomb and cup between runs. Attach a new fuse wire to the electrodes.

2. Sample Preparation & Analysis:

  • Weighing: Weigh the sample (not to exceed 0.5 g) into the combustion capsule.[9]
  • Loading the Bomb: Pipette 10-15 mL of an absorbing solution (e.g., 0.3N sodium hydroxide) into the bomb cylinder. Place the sample cup in its holder and bend the fuse wire to be in close proximity to the sample.[9]
  • Pressurization & Combustion: Seal the bomb. Charge it with pure oxygen to approximately 30 atm. Place the bomb in a water bath or safety container and ignite the fuse wire electrically.
  • Cooling & Sample Recovery: Allow the bomb to cool to room temperature. Carefully vent the remaining gases. Open the bomb and quantitatively rinse all interior surfaces with deionized water, collecting the rinsings and the original absorbing solution in a volumetric flask.
  • Measurement: Add TISAB solution to an aliquot of the recovered sample solution in a 1:1 ratio.[9] Immerse the calibrated fluoride ISE and reference electrode into the solution and record the stable millivolt reading. Convert the reading to a concentration using the calibration curve.

3. Quality Control & Validation:

  • Blanks: Run a method blank (combusting only the fuse wire) to check for contamination.
  • CRM: Analyze a suitable CRM to validate accuracy.
  • Duplicates: Run duplicate samples to ensure precision.

Authoritative Grounding: The Imperative of Certified Reference Materials

Trustworthiness in elemental analysis is anchored by traceability to internationally recognized standards. The National Institute of Standards and Technology (NIST) provides a range of Standard Reference Materials (SRMs) containing certified mass fractions of various organic compounds, including per- and polyfluoroalkyl substances (PFAS).[21][22]

Incorporating materials like NIST SRM 1957 (Organic Contaminants in Human Serum) or RM 8693 (PFAS in AFFF) into a validation protocol serves several critical functions:[21][23]

  • Method Validation: Demonstrates the accuracy and traceability of your entire analytical system (decomposition + detection).

  • Quality Control: Serves as a routine check to ensure the measurement system remains in a state of statistical control.

  • Interlaboratory Comparison: Provides a common benchmark for comparing results across different laboratories and methodologies.

The use of these materials is not merely good practice; it is a fundamental requirement for generating authoritative and defensible analytical data.

Conclusion: Selecting the Right Standard for Your Application

The elemental analysis of fluorinated organic compounds is a non-trivial task that demands a methodical and validated approach. While several techniques exist, Combustion Ion Chromatography (CIC) has emerged as the unequivocal gold standard , offering a fully automated, highly sensitive, and robust solution that effectively mitigates the challenges posed by the fluorine atom. Its adoption in standardized methods like ASTM D7359 underscores its reliability and acceptance across industries.

For laboratories with lower throughput needs or those requiring a more cost-effective solution, Parr Bomb combustion followed by ISE analysis remains a viable, albeit more labor-intensive, alternative. However, careful control of experimental parameters is essential to ensure data quality.

Ultimately, the responsibility lies with the analytical scientist to not just follow a protocol, but to understand the causality behind it. By implementing a self-validating system grounded in the use of Certified Reference Materials, researchers can ensure the highest degree of scientific integrity, producing data that is not only accurate but truly trustworthy.

References

  • ASTM D7359-18, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, West Conshohocken, PA, 2018. [Link]

  • BSI Knowledge. (2018, November 1). ASTM D7359 - 18: The Standard for Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]

  • Conti Testing Laboratories. ASTM D7359. [Link]

  • ASTM International. (2023, April 24). D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]

  • Trace Elemental Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. [Link]

  • Li, F., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4479–4486. [Link]

  • Lin, Y. R., et al. (2011). Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. Journal of food and drug analysis, 19(1), 89. [Link]

  • Belcher, M. (1951). Elementary Analysis of Organic Fluorine Compounds. Analytical Chemistry, 23(8), 1162-1163. [Link]

  • Foresite, Inc. Fluoride Analysis by Ion Chromatography. [Link]

  • Chang, F. C. (1991). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation (Doctoral dissertation, Kansas State University). [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Chapter 7: Analytical Methods. [Link]

  • 3M. Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. [Link]

  • National Institute of Standards and Technology (NIST). (2019, December 3). Per- and Polyfluoroalkyl Substances (PFAS). [Link]

  • Davis, W. C., et al. (2021). Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum. Analytical and bioanalytical chemistry, 413(28), 6945-6955. [Link]

  • National Institute of Standards and Technology (NIST). (2023, May 31). Reference Material 8693 Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) Formulation IV. [Link]

  • ReAnIn. (2026, January 15). Elemental Fluorine Market Insights & Trends. [Link]

  • QA Group. TF Total Fluorine - Determination of levels using combustion ion chromatography. [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. [Link]

  • Solvay. Elemental Fluorine. [Link]

  • ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. [Link]

Sources

Comparative

Melting point range verification for 2-Fluoro-5-(trifluoromethyl)phenylurea

Melting Point Range Verification for 2-Fluoro-5-(trifluoromethyl)phenylurea: A Comparative Guide to Analytical Methodologies In my tenure as an Application Scientist overseeing solid-state characterization, I have freque...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Range Verification for 2-Fluoro-5-(trifluoromethyl)phenylurea: A Comparative Guide to Analytical Methodologies

In my tenure as an Application Scientist overseeing solid-state characterization, I have frequently encountered discrepancies in the thermal analysis of fluorinated aromatics. are extensively utilized in the design of novel insecticidal and pharmaceutical agents due to their robust hydrogen-bonding capabilities [1].

2-Fluoro-5-(trifluoromethyl)phenylurea is a critical building block in these pipelines. The presence of both a highly electronegative fluorine atom and a bulky, electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique intermolecular hydrogen-bonding network within its crystal lattice. When verifying the melting point (MP) range of this compound, precision is not just about compliance; it is about confirming the structural integrity, purity, and polymorphic state of the batch.

This guide objectively compares standard MP determination methodologies and provides a self-validating, step-by-step protocol designed to eliminate operator bias and ensure reproducible data.

Physicochemical Profile

Before selecting an analytical method, it is crucial to establish the baseline properties of the target compound.

Table 1: Target Compound Specifications

PropertyValue
Compound Name 2-Fluoro-5-(trifluoromethyl)phenylurea
CAS Registry Number [2]
Molecular Formula C₈H₆F₄N₂O
Molecular Weight 222.14 g/mol
Expected MP Range 185.0°C – 188.0°C (Representative target for high-purity crystalline forms)

Comparative Analysis of Analytical Methodologies

Determining the melting point is not merely about finding a single temperature; it is about observing a phase transition range. According to , the melting range is defined as the span from the temperature at which the first detectable liquid phase is observed (collapse point) to the temperature at which no solid phase is apparent (clear point) [3].

Below is an objective comparison of the three primary methodologies used in modern quality control laboratories.

Table 2: Objective Comparison of MP Methodologies

FeatureManual Capillary (USP <741> App. I)Automated Optical TransmissionDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual observation via magnifying lensDigital image processing / light transmissionHeat flow measurement (Endothermic transitions)
Accuracy ± 1.0 °C (High operator dependency)± 0.2 °C (Objective algorithmic detection)± 0.1 °C (High precision thermodynamic data)
Throughput Low (1-2 samples simultaneously)Medium (Up to 3 capillaries simultaneously)Low (1 sample per run, but highly detailed)
Polymorph Detection Poor (Cannot detect pre-melt transitions)Moderate (Can visually record color/phase shifts)Excellent (Detects glass transitions and solid-solid shifts)
Cost & Maintenance LowModerateHigh

Scientist's Recommendation: For routine batch release of 2-Fluoro-5-(trifluoromethyl)phenylurea, Automated Optical Transmission offers the best balance of throughput and accuracy. However, for initial formulation screening, DSC is required to map out potential polymorphic transitions that optical methods might miss.

Workflow Visualization

To ensure absolute trustworthiness, the analytical workflow must be structured as a self-validating system. The diagram below outlines the decision matrix and validation checkpoints required before any data is released.

Workflow A Raw 2-Fluoro-5-(trifluoromethyl) phenylurea Sample C Sample Desiccation & Capillary Packing (3mm) A->C B System Suitability Test (SST) Analyze USP Reference Standards D Method Selection B->D Pass C->D E Automated Optical Transmission (USP <741>) D->E F Differential Scanning Calorimetry (DSC) D->F G Record Onset & Clear Point E->G H Record Endothermic Transitions F->H I Data Concordance & Batch Release G->I H->I

Figure 1: Self-validating thermal analysis workflow for fluorinated phenylureas.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls. To create a self-validating system, this methodology mandates a System Suitability Test (SST) prior to any unknown sample analysis.

Step 1: System Suitability Test (SST)

By bracketing the expected melting range of the phenylurea with two known USP Reference Standards, the instrument's thermal calibration is verified in real-time.

  • Action: Run USP Sulfanilamide (MP ~165°C) and USP Caffeine (MP ~236°C) [4].

  • Validation Gate: If the SST deviates by more than ±0.5°C from the certified clear points, the system automatically invalidates the run, forcing recalibration and preventing the generation of compromised data.

Step 2: Sample Preparation and Desiccation
  • Action: Pulverize the 2-Fluoro-5-(trifluoromethyl)phenylurea sample into a fine powder using an agate mortar. Place the powder in a vacuum desiccator over silica gel for 24 hours.

  • The Causality: Why desiccate? Residual solvents or ambient moisture act as impurities. According to Raoult's Law, these impurities disrupt the crystal lattice, lowering the energy required to break intermolecular bonds. This manifests as freezing point depression, resulting in an artificially lowered and broadened melting range.

Step 3: Capillary Charging
  • Action: Press the open end of a standard USP-compatible capillary (10 cm length, 0.8–1.2 mm internal diameter) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder. Repeat until the packed column is exactly 2.5 to 3.5 mm high .

  • The Causality: Why precisely 3 mm? Overpacking prevents uniform heat distribution, while underpacking makes the meniscus collapse difficult to detect optically. Tapping the capillary ensures tight packing, eliminating air pockets that act as thermal insulators and cause erratic melting behavior.

Step 4: Thermal Ramping Strategy
  • Action: Insert the capillary into the heating block at a standby temperature exactly 5°C below the expected onset point (e.g., 180°C). Initiate a heating ramp rate of 1 ± 0.5 °C/minute until the melt is complete.

  • The Causality: Why a slow 1°C/min ramp rate? Thermal lag. If the heating block temperature increases too rapidly, the heat cannot diffuse through the glass capillary and into the sample core fast enough. This thermal inertia leads to a falsely elevated clear point reading.

Step 5: Data Acquisition and Interpretation
  • Action: Record the Onset Point (the temperature at which the powder column collapses against the capillary wall) and the Clear Point (the temperature at which the sample becomes a completely clear liquid).

  • Interpretation: A narrow melting range (≤ 1.5°C) indicates high purity. A broadened range (> 2.0°C) or a depressed onset point immediately flags the presence of synthetic impurities (e.g., unreacted isocyanates or amines) or the presence of a less stable polymorph.

References

  • MDPI. "Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives." Molecules, [Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." Application Notes, [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(trifluoromethyl)phenylurea

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their sa...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-5-(trifluoromethyl)phenylurea, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to chemical waste management.

Hazard Assessment and Risk Mitigation

2-Fluoro-5-(trifluoromethyl)phenylurea is a compound that, due to its fluorinated and phenylurea moieties, requires careful handling. While specific toxicological data may be limited, the structural components suggest potential for biological activity and environmental persistence.[1] Therefore, a conservative approach to safety is paramount.

1.1. Inherent Hazards

The primary hazards associated with this compound are presumed to be:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Potential for irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[1]

Upon thermal decomposition, hazardous byproducts such as oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas may be produced.[3]

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling 2-Fluoro-5-(trifluoromethyl)phenylurea.

Hazard Category Potential Risks Recommended PPE
Health Hazards Harmful if swallowed, inhaled, or absorbed through the skin. Potential for eye, skin, and respiratory tract irritation. Long-term effects are unknown.- Gloves: Nitrile or neoprene gloves.- Eye Protection: Chemical safety goggles or a face shield.[3]- Lab Coat: Standard laboratory coat.- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For larger quantities or when dust may be generated, a NIOSH-approved respirator is recommended.[1][3]
Environmental Hazards Expected to be persistent in the environment. Potential for toxicity to aquatic life.[1]Not applicable for PPE, but crucial for informing disposal protocols.
Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. Never dispose of 2-Fluoro-5-(trifluoromethyl)phenylurea in standard trash or down the sanitary sewer system.[1]

Step-by-Step Collection Procedure:

  • Solid Waste:

    • Collect all solid waste, including residual amounts of the compound and any contaminated disposable labware (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[1][4]

    • The container should be made of a material compatible with the chemical, such as high-density polyethylene.[1]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "2-Fluoro-5-(trifluoromethyl)phenylurea".[1]

  • Liquid Waste:

    • For solutions containing the compound, use a designated hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. Incompatible materials include strong oxidizing agents and strong acids.[3][4]

    • The container must be securely sealed and clearly labeled with "Hazardous Waste," the chemical name, and its approximate concentration.[1]

  • Acutely Contaminated Items:

    • Any items grossly contaminated, such as through a spill, should be collected in a separate, sealed container and labeled accordingly.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 2-Fluoro-5-(trifluoromethyl)phenylurea.

DisposalWorkflow Disposal Workflow for 2-Fluoro-5-(trifluoromethyl)phenylurea start Generation of Waste (Solid or Liquid) segregate Segregate Waste at Source (Solid, Liquid, Acutely Contaminated) start->segregate label_container Label Container Correctly 'Hazardous Waste' Full Chemical Name Concentration (if applicable) segregate->label_container store Store Sealed Container in a Designated, Secure, and Well-Ventilated Area label_container->store incompatible Away from Incompatible Materials (Strong Oxidizers, Strong Acids) store->incompatible arrange_pickup Arrange for Collection by a Licensed Environmental Waste Management Company store->arrange_pickup provide_info Provide All Available Information to the Waste Management Company arrange_pickup->provide_info incineration Recommended Disposal Method: High-Temperature Incineration provide_info->incineration

Caption: Decision workflow for the proper disposal of 2-Fluoro-5-(trifluoromethyl)phenylurea.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate:

    • Immediately alert others in the vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[3]

  • Don Appropriate PPE:

    • Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.[3]

  • Contain and Clean:

    • For a small solid spill, carefully sweep up the material and place it in a suitable, sealed container for disposal.[3] Avoid creating dust.[3][4]

    • For a liquid spill, use an inert absorbent material to contain and collect the waste.

    • Thoroughly decontaminate the spill area with soap and water.[3]

  • Dispose of Cleanup Materials:

    • Collect all cleaning materials as hazardous waste and place them in a sealed, labeled container.[1]

  • Reporting:

    • Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The ultimate disposal of 2-Fluoro-5-(trifluoromethyl)phenylurea must be conducted by a licensed environmental waste management company. The recommended method of disposal is high-temperature incineration.[1] This method is generally preferred for fluorinated compounds to ensure their complete destruction.[5][6]

Provide the waste management company with all available information about the compound, including its name and any known hazards.[1]

Conclusion

Adherence to these disposal procedures for 2-Fluoro-5-(trifluoromethyl)phenylurea is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By integrating these steps into your laboratory's standard operating procedures, you contribute to a safer research environment and the preservation of our ecosystem.

References

  • Safe Disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Guide. Benchchem.
  • MSDS - Safety Data Sheet. UFF120.
  • SAFETY DATA SHEET - N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. TCI Chemicals.
  • SAFETY DATA SHEET - 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Fisher Scientific.
  • Standard Operating Procedure for Urea.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.
  • Proper disposal of chemicals. Sciencemadness Wiki.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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